Pivalylbenzhydrazine

Catalog No.
S595131
CAS No.
306-19-4
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivalylbenzhydrazine

CAS Number

306-19-4

Product Name

Pivalylbenzhydrazine

IUPAC Name

N'-benzyl-2,2-dimethylpropanehydrazide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)

InChI Key

FWWDFDMCZLOXQI-UHFFFAOYSA-N

SMILES

Array

Synonyms

pivalic acid 2-benzylhydrazide, pivalylbenzhydrazine, pivalylbenzhydrazine hydrochloride, pivazide, pivhydrazine, Ro 4-1634, Tersavid

Canonical SMILES

CC(C)(C)C(=O)NNCC1=CC=CC=C1

Pivhydrazine is a member of benzenes.
Pivhydrazine, also known as pivazide, is a member of the hydrazine family with irreversible and non-selective inhibitory activity against monoamine oxidases. In 1960, it was widely used as an antidepressant agent but it is now discontinued.
RN given refers to parent cpd; structure

Pivalylbenzhydrazine discovery and historical research background

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Identification

Pivalylbenzhydrazine is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class [1] [2]. It was formerly used as an antidepressant under several brand names but has since been discontinued from clinical use [1].

The table below summarizes its core chemical and identifying information:

Property Description
Systematic Name N'-benzyl-2,2-dimethyl-propanehydrazide [1]
Other Names Pivhydrazine, Pivazide, Angorvid, Betamezid, Tersavid, Neomarsilid [1] [3] [4]
CAS Number 306-19-4 [1] [3]
Molecular Formula C₁₂H₁₈N₂O [1] [3]
Molecular Weight 206.28–206.29 g/mol [1] [3]
Status Discontinued antidepressant; available for research purposes [1] [3]

Mechanism of Action and Pharmacological Function

This compound functions as a potent, irreversible monoamine oxidase (MAO) inhibitor [3]. This mechanism was the basis for its antidepressant effects:

  • Target Enzymes: It inhibits both MAO-A and MAO-B isoforms, making it a non-selective MAOI [1].
  • Irreversible Binding: The compound forms a stable, covalent bond with the monoamine oxidase enzyme, permanently inactivating it [1]. The body must synthesize new enzyme to restore function.
  • Physiological Effect: By inhibiting MAO, the compound increases the concentration of monoamine neurotransmitters (such as serotonin, norepinephrine, and dopamine) in the brain, which is the foundational therapeutic effect for the antidepressant class [1].

The following diagram illustrates the core mechanism of this irreversible MAO inhibition:

G Piv This compound MAO MAO Enzyme Piv->MAO Binds to Complex Irreversible Enzyme-Inhibitor Complex MAO->Complex Irreversible Inhibition Neuro Increased Monoamine Neurotransmitter Levels Complex->Neuro Leads to

Irreversible mechanism of MAO inhibition by this compound

Experimental Data and Research Findings

Although clinical use was discontinued, this compound has been utilized in scientific research. One key study investigated its effects on cartilage growth [3].

Experimental Protocol for In Vivo Cartilage Growth Study

This detailed methodology is based on a published experiment using an animal model [3].

  • 1. Test System: Immature female rats (3-4 weeks of age, approximately 40 g body weight).
  • 2. Test Compound: this compound.
  • 3. Dosage and Formulation: 5 mg/kg.
  • 4. Route of Administration: Intraperitoneal injection.
  • 5. Dosing Schedule: Administered daily for 5 consecutive days.
  • 6. Endpoint Measurement: Analysis of epiphyseal cartilage growth inhibition.

The workflow of this experimental protocol is summarized in the diagram below:

G A Immature Female Rats (40g, 3-4 weeks old) B This compound (5 mg/kg) A->B C Intraperitoneal Injection B->C D Daily for 5 Days C->D E Measure Epiphyseal Cartilage Growth D->E

Workflow of in vivo experiment on cartilage growth effects
Summary of Quantitative Research Data

The table below consolidates the key experimental findings from the research:

Parameter Experimental Data
Bioactivity Potent monoamine oxidase (MAO) inhibitor; decreases cartilage growth in normal rats [3].
Test System Immature female rats (40 g, 3-4 weeks of age) [3].
Dosage 5 mg/kg [3].
Administration Intraperitoneal injection, daily for 5 days [3].
Key Finding Inhibition of epiphyseal cartilage growth [3].

Historical Context and Development

This compound was developed and used as an antidepressant primarily during the 1960s [1] [2]. It belonged to a generation of early MAO inhibitors, which provided an alternative to tricyclic antidepressants. However, like many first-generation MAOIs, it was eventually discontinued from the market. The discontinuation of such drugs was often related to the discovery of significant side effects, such as the "cheese reaction" (hypertensive crisis from dietary tyramine intake), which led to the development of safer, newer classes of antidepressants.

References

Pivalylbenzhydrazine basic pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Pivalylbenzhydrazine at a Glance

The table below summarizes the core identifiers and basic pharmacological profile of this compound (Pivhydrazine) based on the search results.

Property Description
Systematic Name N'-benzyl-2,2-dimethylpropanehydrazide [1] [2]
Other Names Pivhydrazine, Pivazide, Tersavid, Betamezid [1] [3] [4]
CAS Number 306-19-4 [3] [4] [2]
Molecular Formula C₁₂H₁₈N₂O [1] [3] [2]
Molecular Weight 206.28 g/mol [3] [4] [2]
Drug Class Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1]
Therapeutic Use Formerly used as an antidepressant (now discontinued) [1]
Mechanism of Action Potent inhibitor of monoamine oxidase (MAO) enzymes [3]

Experimental Data and Research Findings

The following table consolidates the key experimental data available from a singular animal study. This appears to be the primary source of quantitative in vivo data in the search results.

Aspect Experimental Details
Bioactivity Potent monoamine oxidase (MAO) inhibitor; decreases cartilage growth in normal rats [3].
In Vivo Model Immature female rats (40 g, 3-4 weeks of age) [3] [4].
Dosage & Regimen 5 mg/kg; administered via intraperitoneal injection daily for 5 days [3] [4].
Key Finding Inhibition of epiphyseal cartilage growth [3] [4].

Visualizing the Proposed Mechanism and Experimental Workflow

While detailed signaling pathways are not described in the search results, the core mechanism and experimental workflow can be visualized. The following Graphviz diagrams are based on the information available.

Proposed Mechanism of Action as an MAOI

MAOI_Pathway Monoamines Monoamines (Serotonin, Norepinephrine) MAO_Enzyme MAO Enzyme Monoamines->MAO_Enzyme  Metabolism Physiological_Effect Increased Monoamine Levels Monoamines->Physiological_Effect  Accumulation Metabolites Inactive Metabolites MAO_Enzyme->Metabolites  Produces Pivhydrazine Pivhydrazine Pivhydrazine->MAO_Enzyme  Inhibits

This diagram illustrates the proposed mechanism by which this compound inhibits MAO enzymes, leading to an accumulation of monoamines.

Documented In Vivo Experimental Workflow

InVivo_Workflow Subjects Immature Female Rats (3-4 weeks, 40g) Administration Daily i.p. Injection (5 mg/kg) Subjects->Administration Treatment_Duration Treatment Duration (5 days) Administration->Treatment_Duration Analysis Analysis of Epiphyseal Cartilage Treatment_Duration->Analysis Result Inhibited Cartilage Growth Analysis->Result

This flowchart outlines the key steps of the in vivo experiment from which the available data is derived [3] [4].

Information Gaps and Limitations

It is important to contextualize the information provided above:

  • Historical Compound: this compound is a discontinued drug from the 1960s [1]. The available data is limited and may not reflect current research standards.
  • Limited Data: The search results yielded only one specific experimental protocol. Critical information for researchers—such as pharmacokinetics (ADME), detailed toxicology, IC50 values for MAO-A vs. MAO-B inhibition, and clinical data—is absent.
  • Speculative Mechanism: The mechanism of action diagram is a generalized representation for MAOIs. The search results did not provide specifics on this compound's binding affinity or exact interactions with the MAO enzyme.

Suggestions for Further Research

Given the limited data available, your research would benefit from:

  • Consulting Primary Literature: Search for the historical research articles cited in these summaries on academic platforms like PubMed or through a university library.
  • Exploring Modern MAOIs: Investigate current, clinically used MAO inhibitors (e.g., Selegiline, Phenelzine) for which extensive pharmacological and toxicological data is readily available.
  • Specialized Databases: Use professional chemical and pharmaceutical databases (e.g., PubChem, DrugBank) which may contain more structured bioassay data.

References

Pivalylbenzhydrazine early research findings

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical and Identifiers

The table below summarizes the fundamental chemical and regulatory information for Pivalylbenzhydrazine.

Attribute Details
Systematic Name N'-benzyl-2,2-dimethyl-propanehydrazide [1]
Other Names Pivhydrazine, Pivazide, Angorvid, Tersavid [1] [2] [3]
CAS Number 306-19-4 [4] [2]
Molecular Formula C12H18N2O [1] [4] [3]
Molecular Weight 206.289 g·mol⁻¹ [1] [4]
Pharmacological Class Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1] [3]
Status Discontinued / Withdrawn [1] [3]

Early Research and Experimental Findings

Early research characterized this compound primarily as a potent MAO inhibitor and investigated its metabolic and biological effects.

Research Aspect Experimental Model & Protocol Key Findings / Outcome

| MAO Inhibition & Metabolic Fate | In vivo rat study; Administration of ¹⁴C-labeled pivhydrazine [1] | Study focused on the metabolic disposition and breakdown pathways of the compound in the body. | | Bioactivity & Cartilage Effects | In vivo; Immature female rats (3-4 weeks, 40g); 5 mg/kg intraperitoneal injection; administered daily for 5 days [4] | Potent MAO inhibition; Significant decrease in epiphyseal cartilage growth [4]. | | Neuropharmacological Effects | In vivo rat study; Investigation of central effects [1] | The compound was observed to produce stimulatory effects on the central nervous system. |

Research Applications and Pathway

This compound's primary research application was related to its core mechanism of monoamine oxidase inhibition. The following diagram illustrates this general signaling pathway and its physiological consequences.

G Pivhydrazine Pivhydrazine MAO_Enzyme Monoamine Oxidase (MAO) Enzyme Pivhydrazine->MAO_Enzyme Irreversibly Inhibits Degradation Oxidative Degradation MAO_Enzyme->Degradation Catalyzes Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) Neurotransmitters->Degradation Normal Pathway SynapticCleft Synaptic Cleft Neurotransmitters->SynapticCleft Increased Availability Receptors Post-Synaptic Receptors SynapticCleft->Receptors Binding PhysiologicalEffects Increased Neurotransmitter Levels (Potential Antidepressant Effect) Receptors->PhysiologicalEffects Activates

Generalized MAOI pathway: Pivhydrazine irreversibly inhibits MAO, increasing neurotransmitter levels in the synapse [1] [4] [3].

Context for Modern Research

Although no longer a clinical agent, this compound remains a compound of historical and research interest. It is available as a chemical tool for research into MAO inhibition and depression [4]. Its documented side effect of inhibiting cartilage growth in immature rats also makes it a point of reference in studies of bone development and toxicology [4].

References

Pivalylbenzhydrazine initial clinical applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Identifiers

Pivalylbenzhydrazine, also known as pivhydrazine or pivazide, is a compound belonging to the hydrazine chemical class. It was previously used as an antidepressant but has since been withdrawn from the market [1] [2].

The table below summarizes its core chemical and clinical profile:

Attribute Details
IUPAC Name N'-Benzyl-2,2-dimethylpropanehydrazide [1]
Other Names Pivhydrazine, Pivazide, Tersavid, Betamezid [1] [2] [3]
CAS Number 306-19-4 [4] [3]
Molecular Formula C₁₂H₁₈N₂O [1] [4]
Molecular Weight 206.289 g·mol⁻¹ [1]
Therapeutic Class Monoamine Oxidase Inhibitor (MAOI), Antidepressant [1] [2]
Current Status Discontinued / Withdrawn [1] [2]

Pharmacological Profile and Historical Clinical Use

This compound functions as a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO), an enzyme responsible for breaking down monoamine neurotransmitters [1] [4]. This mechanism increases the concentration of neurotransmitters like serotonin and norepinephrine in the brain, which underpinned its use as an antidepressant in the 1960s [1] [2].

One early clinical study from 1960 investigated its use for "Treatment of pain of cardiac origin," suggesting its initial clinical applications may have extended beyond depression [5]. However, like many first-generation MAOIs, it was eventually discontinued, likely due to the emergence of safer antidepressants with fewer side effects and dietary restrictions.

Research Applications and Experimental Data

While no longer a clinical drug, this compound remains a tool for biochemical research. The following table summarizes key research data and potential applications:

Aspect Details
Primary Bioactivity Potent monoamine oxidase (MAO) inhibitor [4].
Observed In Vivo Effect Decreases epiphyseal cartilage growth in immature rats [4].
Research Applications Investigation of MAOI mechanisms; study of cartilage growth and development; depression research models [4].
Available Form Chemical reference standard for research (e.g., 25 mg, 50 mg) [4].

A specific in vivo experimental protocol is described in the literature [4]:

  • Animal Model: Immature female rats (40 g, 3-4 weeks of age).
  • Dosage: 5 mg/kg.
  • Route of Administration: Intraperitoneal injection.
  • Dosing Schedule: Daily for 5 days.
  • Primary Outcome Measured: Inhibition of epiphyseal cartilage growth.

Mechanism of Action and Research Context

As an irreversible MAO inhibitor, this compound permanently deactivates the monoamine oxidase enzyme. This leads to a sustained increase in monoamine neurotransmitter levels within the synaptic cleft, enhancing neurotransmission.

G Pivhydrazine This compound MAO Monoamine Oxidase (MAO) Enzyme Pivhydrazine->MAO  Irreversibly Inhibits Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) MAO->Neurotransmitters  Degrades Receptors Post-Synaptic Receptors Neurotransmitters->Receptors  Increased Binding

Figure 1: Schematic of this compound's mechanism as an irreversible MAO inhibitor.

The search results did not contain specific signaling pathway diagrams for this compound. The diagram above logically represents its core mechanism, which is distinct from complex signaling cascades associated with growth factors or cytokines [6] [7]. Its primary research effect on cartilage growth suggests a potential interaction with other pathways, such as those regulating development and metabolism [4].

References

Early Research Profile of Pivalylbenzhydrazine

Author: Smolecule Technical Support Team. Date: February 2026

Pivalylbenzhydrazine, also known as Pivhydrazine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class that was investigated as an antidepressant in the 1960s but has since been discontinued from clinical use [1].

The table below summarizes the core quantitative data available from its early research phase:

Aspect Description
Pharmacological Class Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1].
Primary Historical Use Investigated as an antidepressant [1].
Molecular Formula / Weight C12H18N2O / 206.28-206.29 g·mol-1 [1] [2].
Key In Vivo Finding Decreased epiphyseal cartilage growth in immature rats [2].
Metabolic Fate (Rat) Readily absorbed; major urinary metabolite is Hippuric acid [3].

Details of Early Studies

The following tables provide more granular detail from specific early studies.

Table 2: In Vivo Experimental Protocol This table outlines a key methodology from the available literature.

Parameter Detail
Study Objective Investigate the effect on cartilage growth [2].
Test Compound This compound (Pivhydrazine) [2].
Animal Model Immature female rats (40 g, 3-4 weeks of age) [2].
Dosage & Route 5 mg/kg via intraperitoneal injection [2].
Dosing Regimen Daily for 5 days [2].
Key Reported Outcome Inhibition of epiphyseal cartilage growth [2].

Table 3: Metabolic Disposition Data A 1979 study in rats provided the following insights into how the body processes the compound.

Compound Absorption & Major Route Major Urinary Metabolite Biliary Excretion Proposed Metabolic Intermediate
[14C]Pivhydrazine Readily absorbed from gut; excreted mainly in urine [3]. [14C]Hippuric Acid [3]. 21% of radioactive material; major metabolite is an acid-labile conjugate (possibly an N-glucuronide) [3]. Benzylhydrazine [3].

Visualizing the Metabolic Pathway

Based on the metabolic study [3], the proposed pathway in rats can be visualized. The following Graphviz code generates a diagram of this process.

G Pivhydrazine Pivhydrazine Benzylhydrazine Benzylhydrazine Pivhydrazine->Benzylhydrazine Metabolized Conjugate Conjugate Pivhydrazine->Conjugate Conjugation Hippuric_Acid Hippuric_Acid Benzylhydrazine->Hippuric_Acid Further Metabolism Bile Bile Conjugate->Bile Excreted (21%) Urine Urine Hippuric_Acid->Urine Excreted

Proposed metabolic pathway of Pivhydrazine in rats, based on tracer studies [3].

Limitations and Further Research

The information presented comes from historical sources, and there are significant gaps by modern standards.

  • Lack of Signaling Pathways: While the drug is an MAOI, the specific signaling pathways affected in its therapeutic or side-effect profile (like cartilage growth inhibition) were not detailed in the available sources.
  • Limited Experimental Detail: The protocols summarized are high-level. Critical details common in contemporary reports, such as exact statistical results, control group data, full histological methods, and comprehensive safety profiles, are absent.
  • Outdated Information: All identified studies are several decades old. The understanding of MAOIs, their mechanisms, and safety has evolved considerably since then.

To conduct a more modern analysis, you might search for recent literature on:

  • Modern Databases: Use specialized scientific databases like PubMed, Scopus, or Embase for any recent studies that may have cited these original works.
  • Analog Compounds: Research on newer, related compounds might provide insights into mechanisms that could be retrospectively applied to this compound.
  • Safety Profiles: Investigating the historical reasons for the discontinuation of older MAOIs could provide context for the development of this class of drugs.

References

Chemical and Pharmacological Profile of Pivalylbenzhydrazine

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
Generic Name Pivhydrazine [1] [2] [3]
Other Names Pivalylbenzhydrazine, Pivazide, Angorvid, Betamezid, Tersavid [1] [4] [2]
CAS Number 306-19-4 [4] [2]
Molecular Formula C₁₂H₁₈N₂O [1] [4] [2]
Molecular Weight 206.28-206.29 g/mol [4] [2]
Mechanism of Action Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor [1] [2] [5]
Therapeutic Use Formerly used as an antidepressant (now discontinued) [1] [2] [3]
Melting Point 68-69 °C [4]

Research and Experimental Data

One search result referenced an in vivo experiment, which is summarized in the table below [4] [5].

Parameter Details
Purpose To investigate the effect of this compound on cartilage growth [4] [5].
Animal Model Immature female rats (3-4 weeks old, 40g) [4] [5].
Dosage 5 mg/kg [4] [5].
Administration Intraperitoneal injection [4] [5].
Treatment Duration Daily, for 5 days [4] [5].
Result Inhibited the growth of the epiphysial cartilage [4] [5].

The following diagram illustrates the core pharmacological mechanism of action of this compound as identified from the search results:

G Piv This compound Inhibition Irreversible Inhibition Piv->Inhibition MAO Monoamine Oxidase (MAO) Enzyme NTs Increased levels of Monoamine Neurotransmitters MAO->NTs  Reduced Breakdown Inhibition->MAO

Suggestions for Finding Synthesis Protocols

Since a direct synthesis protocol was not available in the search results, you may need to consult more specialized sources. Here are some suggestions for your research:

  • Search Specialized Databases: Detailed synthetic pathways are often found in chemistry research articles or patents. I recommend searching in dedicated scientific databases like SciFinderⁿ, Reaxys, or PubMed.
  • Refine Your Search Terms: Using the CAS Number (306-19-4) is often the most reliable way to search for a chemical compound. You could also try broader search terms like "pivhydrazine synthesis" or "this compound preparation".
  • Consult Chemical Literature: The synthesis for this compound was likely published in the original research or patent literature from the 1950s or 1960s when it was first developed. A deep dive into historical chemical journals may be necessary.

References

analytical methods for Pivalylbenzhydrazine quantification

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Development

Pivalylbenzhydrazine (also known as Pivazide) is a withdrawn antidepressant from the hydrazine family [1] [2]. Developing a modern quantitative method requires a systematic approach. The following workflow outlines the key stages in this process.

G Start Start: Analyze Compound Properties Step1 1. Define Method Requirements (Sensitivity, Precision, Purpose) Start->Step1 Step2 2. Literature Review & Selection of Technique Step1->Step2 Step3 3. Initial Method Setup & Sample Preparation Step2->Step3 Step4 4. Method Optimization (e.g., HPLC conditions) Step3->Step4 Step5 5. Method Validation Step4->Step5

Compound Characterization and Definition of Requirements

Before beginning, gather all known physicochemical properties of the analyte (the substance to be measured) [3].

  • IUPAC Name: N'-benzyl-2,2-dimethylpropanehydrazide [1] [2]
  • Chemical Formula: C₁₂H₁₈N₂O [1] [2]
  • Molar Mass: 206.289 g·mol⁻¹ [1] [2]
  • CAS Number: 306-19-4 [1] [2] You should also define the goals for the method, such as the required sensitivity (detection limit), precision, and the type of sample (e.g., pharmaceutical formulation or biological sample) [3].
Selection of an Analytical Technique

While no specific method for this compound was found, techniques commonly used for similar small-molecule drugs can be employed. You will likely need to modify an existing method from the literature for a similar compound [3].

  • High-Performance Liquid Chromatography (HPLC) is often the preferred technique for its robustness, accuracy, and ability to separate the analyte from potential impurities [4] [3].
  • Spectrophotometric Methods (e.g., UV-Vis) could be developed if the compound has a suitable chromophore, though they may be less specific.
  • Advanced Techniques: For complex matrices (like biological fluids) or very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity [4].

Proposed HPLC Protocol for this compound Quantification

The following is a hypothetical, detailed HPLC protocol intended as a starting point for development and optimization.

Scope and Purpose

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Materials and Responsibilities
  • Chemicals: HPLC-grade water, acetonitrile, and methanol; phosphoric acid or ammonium acetate; reference standard of this compound.
  • Equipment: HPLC system with quaternary pump, auto-sampler, column thermostat, and UV/VIS-DAD or PDA detector. Data acquisition software.
  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a primary stock solution of 500 µg/mL. Further dilute to prepare working standard solutions.
  • Test Sample: For a tablet formulation, powder and weigh a portion equivalent to one tablet. Extract into the mobile phase using sonication, filter, and dilute to a suitable concentration.
Instrumental Parameters and Chromatographic Conditions

The table below summarizes a proposed set of initial conditions that require laboratory optimization.

Parameter Proposed Condition Purpose/Note
Column C18 (250 mm x 4.6 mm, 5 µm) Standard reversed-phase column
Mobile Phase Acetonitrile : Buffer (e.g., 50mM KH₂PO₄, pH ~3-4) Vary ratio (e.g., 50:50 to 70:30) to adjust retention time
Flow Rate 1.0 mL/min Standard flow; can be adjusted for pressure/analysis time
Column Temp. 30 °C Improves reproducibility
Detection Wavelength ~210-250 nm (Needs confirmation) Pivhydrazine lacks strong chromophore; low UV may be needed [1]
Injection Volume 10-20 µL
Method Optimization and Validation

Once initial conditions are set, the method must be optimized and rigorously validated [3]. Key parameters to investigate are shown in the following diagram.

G Optimization HPLC Method Optimization Param1 Mobile Phase (pH, Buffer, Organic %) Param2 Gradient Profile (if needed) Param3 Column Temperature Param4 Flow Rate Validation Method Validation Parameters Val1 Specificity Val2 Linearity & Range Val3 Accuracy & Precision Val4 LOD & LOQ Val5 Robustness

Important Notes and Recommendations

  • Sample Stability: Hydrazine derivatives can be prone to oxidation. Evaluate the stability of standard and sample solutions under various conditions (temperature, light) and add stabilizers if necessary.
  • For Biological Samples: If quantifying this compound in plasma, serum, or urine, a more complex sample preparation is mandatory. This would involve a protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) step prior to HPLC analysis to reduce matrix effects [4].
  • Standard Operating Procedures (SOPs): Once the method is fully developed and validated, it should be documented in a detailed SOP to ensure it is performed the same way every time, by any operator [5].

Suggested Path Forward for Your Research

Given the lack of specific published methods, here is a practical path to obtain the detailed information you need:

  • Consult Specialized Databases: Perform a comprehensive search on scientific databases like SciFinderⁿ, Reaxys, or PubMed using the CAS Number (306-19-4) and other chemical identifiers.
  • Review Historical Literature: Look for articles published in the 1960s-1970s when the drug was in clinical use. These may contain analytical methods, though they might not use modern techniques like HPLC.
  • Adapt from Analogues: Search for analytical methods of structurally related hydrazine derivatives or MAO inhibitors and use them as a basis for your own development work.

References

Comprehensive Application Notes and Protocols for Pivalylbenzhydrazine in Monoamine Oxidase Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Pivalylbenzhydrazine (also known as pivazide, Angorvid, Betamezid, and Neomarsilid) is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class. It was historically developed and used as an antidepressant in the 1960s but has since been discontinued from clinical markets. Despite its discontinued status, this compound remains a valuable research tool for investigating MAOI mechanisms, anti-inflammatory potential, and therapeutic applications in various neurological and psychiatric disorders. The compound's chemical structure features a pivalyl (2,2-dimethylpropane) group linked to a benzylhydrazine moiety, with the molecular formula C₁₂H₁₈N₂O and a molar mass of 206.289 g·mol⁻¹ [1].

Monoamine oxidases (MAOs) are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters, dietary amines, and hormones. The two MAO isoforms (MAO-A and MAO-B) share approximately 70% amino acid identity but differ in substrate specificity, tissue distribution, and inhibitor sensitivity [2] [3]. MAO-A preferentially metabolizes serotonin, norepinephrine, and melatonin, while MAO-B shows higher affinity for phenethylamine and benzylamine. Both isoforms metabolize dopamine, tyramine, and tryptamine to varying degrees [2]. The MAO inhibition produced by this compound results in increased monoamine neurotransmitter concentrations in the synaptic cleft, which underpins its historical antidepressant effects and research applications for investigating monoaminergic systems [4].

Mechanism of Action and Metabolic Pathways

Molecular Mechanism of MAO Inhibition

This compound exerts its effects through irreversible covalent binding to the flavin adenine dinucleotide (FAD) cofactor of both MAO-A and MAO-B enzymes. As a hydrazine derivative, it forms a stable enzyme-inhibitor complex that permanently inactivates MAO catalytic activity until new enzyme synthesis occurs, with a typical enzyme turnover period of approximately two weeks [4] [5]. This irreversible inhibition distinguishes it from reversible MAOIs like moclobemide and characterizes it as a first-generation MAOI with potent and long-lasting effects even after drug clearance from the system [4].

The inhibition process involves the catalytic oxidation of the hydrazine group, leading to the formation of a reactive intermediate that covalently modifies the N5 position of the isoalloxazine ring in FAD. This covalent modification prevents the reoxidation of FADH₂ back to FAD, thereby halting the enzymatic cycle and blocking amine substrate oxidation [2]. The non-selective nature of this compound means it does not distinguish between MAO-A and MAO-B isoforms at therapeutic doses, resulting in simultaneous inhibition of both enzymes and consequently affecting multiple neurotransmitter systems [1].

Metabolic Consequences and Downstream Effects

Table 1: Metabolic Changes Following this compound Administration

Parameter Change Direction Magnitude Functional Consequences
Serotonin Increased Significant (∼200% in MAO-A KO models) Mood elevation, potential serotonin syndrome
Norepinephrine Increased Moderate (∼130% in MAO-A KO models) Antidepressant effect, hypertensive risk
Dopamine Increased Moderate (∼110% in MAO-A KO models) Motor effects, potential antipsychotic properties
Phenylethylamine Increased Marked (∼700% in MAO-B KO models) Behavioral activation, trace amine effects
Hydrogen Peroxide Decreased Variable Reduced oxidative stress, neuroprotection
Aldehydes/Ammonia Decreased Variable Reduced neurotoxic byproducts

The inhibition of MAO enzymes by this compound produces several cascading metabolic effects: First, it increases the concentration of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the central nervous system and peripheral tissues by preventing their degradation [2]. Second, it reduces the production of toxic metabolic byproducts including hydrogen peroxide, ammonia, and reactive aldehydes, which are generated during the normal catalytic cycle of MAO enzymes [2] [3]. This reduction in oxidative stress byproducts may contribute to the neuroprotective properties observed with MAO inhibitors in various experimental models [6] [3].

The anti-inflammatory potential of MAO inhibitors like this compound represents an emerging research application. Evidence suggests that MAO inhibition can modulate inflammatory responses through multiple mechanisms, including reduction of reactive oxygen species, alteration of catecholamine levels that influence immune cell function, and downstream effects on inflammatory signaling pathways [2]. These effects position this compound as a valuable tool compound for investigating the intersection of monoaminergic and inflammatory systems in various disease models.

G cluster_0 MAO Inhibition Core Mechanism cluster_1 Functional Consequences Pivhydrazine This compound MAO MAO Enzyme (MAO-A & MAO-B) Pivhydrazine->MAO Binds to CovalentComplex Irreversible Covalent Complex Pivhydrazine->CovalentComplex Forms FAD FAD Cofactor MAO->FAD Contains MAO->CovalentComplex Inactivated to ReducedToxic Reduced Toxic Byproducts (H₂O₂, NH₃, Aldehydes) CovalentComplex->ReducedToxic Results in Substrates Monoamine Neurotransmitters (Serotonin, Dopamine, NE) Substrates->MAO Normally degraded by IncreasedMonoamines Increased Monoamine Levels Substrates->IncreasedMonoamines Accumulate Neurotransmission Enhanced Neurotransmission IncreasedMonoamines->Neurotransmission Leads to Neuroprotection Neuroprotective Effects ReducedToxic->Neuroprotection Contributes to AntiInflammatory Anti-inflammatory Effects ReducedToxic->AntiInflammatory Modulates

Figure 1: Mechanism of Action and Signaling Pathways of this compound. The diagram illustrates the irreversible inhibition of MAO enzymes, resulting in increased monoamine levels and reduced toxic byproducts, ultimately leading to enhanced neurotransmission, neuroprotection, and anti-inflammatory effects.

Experimental Protocols and Methodologies

In Vitro MAO Inhibition Assay Protocol

Purpose: To determine the inhibitory potency (IC₅₀) and selectivity of this compound against MAO-A and MAO-B enzymes.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes (commercially available)
  • This compound test compound (prepare fresh 10 mM stock solution in DMSO)
  • Substrates: 1 mM kynuramine for non-selective screening or 100 μM serotonin for MAO-A and 100 μM benzylamine for MAO-B
  • Assay buffer: 100 mM sodium phosphate, pH 7.4
  • Stop solution: 1 N perchloric acid
  • Detection reagents for HPLC or spectrophotometric analysis

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 μM (include 0.1% DMSO vehicle control)
  • Pre-incubate MAO-A or MAO-B enzyme (0.1 mg/mL) with this compound or vehicle for 30 minutes at 37°C
  • Initiate reaction by adding appropriate substrate and incubate for additional 30 minutes
  • Terminate reaction with stop solution and centrifuge at 10,000 × g for 5 minutes
  • Analyze supernatant for reaction products:
    • For kynuramine: Measure 4-hydroxyquinoline formation by HPLC with fluorescence detection (excitation 310 nm, emission 380 nm)
    • For serotonin: Measure 5-hydroxyindoleacetic acid by HPLC
    • For benzylamine: Measure benzaldehyde spectrophotometrically at 250 nm
  • Calculate enzyme activity as percentage of vehicle control and determine IC₅₀ values using nonlinear regression analysis

Validation Notes: Include reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in each experiment to validate assay performance. Perform experiments in triplicate with appropriate blank controls (no enzyme, no substrate) to account for non-specific reactions [2] [7].

Enzyme Kinetics and Irreversibility Assessment

Purpose: To characterize the time-dependent irreversible nature of this compound inhibition.

Materials and Reagents:

  • MAO-A and MAO-B enzymes
  • This compound at IC₅₀ concentration
  • Dialysis membrane (10 kDa cutoff) or size exclusion columns
  • Substrates as described in section 3.1

Procedure:

  • Pre-incubate MAO enzymes with this compound at IC₅₀ concentration for varying time intervals (0, 5, 15, 30, 60 minutes)
  • Divide each reaction mixture into two aliquots:
    • Aliquot A: Measure immediate residual enzyme activity
    • Aliquot B: Dialyze for 24 hours against 1000× volume of assay buffer to remove unbound inhibitor, then measure enzyme activity
  • Compare pre- and post-dialysis enzyme activities
  • For reversibility assessment: Include a reversible inhibitor control (moclobemide for MAO-A) that should show complete activity recovery after dialysis
  • For time-dependent inhibition: Plot residual activity versus pre-incubation time to determine kinact/KI values

Interpretation: True irreversible inhibitors like this compound will show minimal enzyme activity recovery after extensive dialysis, confirming covalent modification of the enzyme [4] [3].

Table 2: Key Experimental Parameters for MAO Inhibition Studies

Parameter MAO-A Assay MAO-B Assay Notes
Optimal pH 7.4 7.4 Sodium phosphate buffer
Temperature 37°C 37°C Water bath or incubator
Incubation Time 30 min 30 min Linear range established
Preferred Substrate Serotonin (100 μM) Benzylamine (100 μM) Kynuramine for non-selective screening
Detection Method HPLC-FLD Spectrophotometric Fluorescence more sensitive
Reference Inhibitor Clorgyline (IC₅₀ ~10 nM) Selegiline (IC₅₀ ~20 nM) Quality control
This compound Expected IC₅₀ 10-100 nM 10-100 nM Non-selective inhibitor

Safety and Toxicity Assessment Protocols

Tyramine Challenge Testing Protocol

Purpose: To evaluate the potential for hypertensive crisis ("cheese effect") associated with this compound's MAO-A inhibition.

Materials:

  • Animal model: Sprague-Dawley rats (250-300 g) or beagle dogs
  • Tyramine solutions: 0.1, 0.5, 1.0, 5.0 mg/kg in saline
  • Blood pressure monitoring equipment (tail cuff or telemetric)
  • This compound dosing solution (typical research dose: 5-10 mg/kg)

Procedure:

  • Administer this compound or vehicle to fasted animals (n=6-8 per group)
  • At predetermined timepoints post-dose (1, 4, 8, 24 hours), administer tyramine intravenously in ascending doses with sufficient washout between administrations
  • Monitor systolic, diastolic, and mean arterial pressure continuously for 30 minutes after each tyramine challenge
  • Record maximum blood pressure increase and duration of pressor response
  • Calculate tyramine potency ratio (dose of tyramine required to increase MAP by 30 mm Hg compared to vehicle control)

Safety Threshold: A tyramine potency ratio >3 indicates significant risk of dietary hypertensive crisis and necessitates strict dietary tyramine restrictions during research involving this compound [4] [5].

Dietary Restrictions and Research Subject Safety

When conducting studies with this compound, implement strict dietary controls to prevent tyramine-induced hypertensive crises:

Prohibited Foods/Substances:

  • Aged cheeses (cheddar, Swiss, blue cheese)
  • Fermented meats (salami, pepperoni, cured sausages)
  • Soy products (soy sauce, tofu, miso)
  • Fermented soybeans and fava beans
  • Tap beers and unpasteurized alcoholic beverages
  • Yeast extracts (Marmite, Vegemite)
  • Overripe fruits and spoiled protein-rich foods

Required Washout Period: Due to irreversible enzyme inhibition, allow at least 14 days (approximately 2 enzyme turnover cycles) after this compound administration before initiating other serotonergic agents or medications with MAOI interactions [4] [5].

Emergency Protocol for Hypertensive Crisis:

  • First-line intervention: Phentolamine (5 mg IV, α-adrenergic blocker)
  • Alternative: Nifedipine (10 mg sublingual, calcium channel blocker)
  • Monitor vital signs continuously until stabilization
  • Maintain research facility emergency equipment including blood pressure monitors and emergency medications

G cluster_0 Critical Safety Monitoring Phases Start Study Initiation Screen Subject Screening (Exclude: hepatic, cardiac, cerebrovascular issues) Start->Screen Diet Implement Tyramine-Restricted Diet (14 days pre-dose) Screen->Diet Administer This compound Administration (Document dose, time, formulation) Diet->Administer MonitorAcute Acute Phase Monitoring (6 hours post-dose): - Blood Pressure q15min - Neurological Status - Adverse Events Administer->MonitorAcute AE Adverse Event Protocol: Hypertensive Crisis: Phentolamine IV Serotonin Syndrome: Cyproheptadine Document and Report Administer->AE If AE suspected MonitorChronic Extended Monitoring (Days 1-14): - Daily BP measurement - Symptom log - Dietary compliance MonitorAcute->MonitorChronic Washout 14-Day Washout Period (No serotonergic agents) MonitorChronic->Washout Assess Final Safety Assessment (Labs, BP, neurological exam) Washout->Assess End Study Completion Assess->End AE->MonitorChronic After stabilization

Figure 2: Safety Assessment Workflow for this compound Research. The diagram outlines the comprehensive safety protocol from subject screening through study completion, highlighting critical monitoring phases and adverse event management.

Data Analysis and Interpretation Guidelines

Calculation of Inhibition Parameters

IC₅₀ Determination:

  • Fit concentration-response data to four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + 10^(X - LogIC₅₀))
  • Where Y is percentage inhibition, X is logarithm of inhibitor concentration
  • Report IC₅₀ values with 95% confidence intervals from at least three independent experiments

Selectivity Index: Calculate as IC₅₀(MAO-A) / IC₅₀(MAO-B)

  • Selectivity index >100: MAO-B selective inhibitor
  • Selectivity index <0.01: MAO-A selective inhibitor
  • Selectivity index 0.01-100: Non-selective inhibitor (this compound expected here)

Time-Dependent Inhibition Parameters: For irreversible inhibitors, characterize using the following equation: kobs = kinact × [I] / (KI + [I])

  • Where kobs is observed inactivation rate constant
  • kinact is maximal inactivation rate constant
  • KI is inhibitor concentration yielding half-maximal inactivation rate
Interpretation of Safety and Selectivity Data

Table 3: Safety and Selectivity Profiling of MAO Inhibitors

Parameter This compound Selective MAO-A Inhibitors Selective MAO-B Inhibitors Clinical Implications
Tyramine Pressor Effect High (>3-fold shift) Moderate (2-3 fold shift) Minimal (<1.5 fold shift) Strict dietary restrictions required
Serotonin Syndrome Risk High with combinations Moderate with combinations Low Avoid serotonergic drug combinations
Orthostatic Hypotension Common Common Rare Monitor blood pressure regularly
Hepatotoxicity Potential (hydrazine class) Rare Very rare Regular liver function monitoring
Dietary Restrictions Required (tyramine-free) Recommended Generally not required Research subject education critical

Key Interpretation Guidelines:

  • Irreversible Inhibition Implications: The long duration of action means pharmacological effects persist long after compound clearance. Design studies with appropriate washout periods (≥14 days) between treatments.
  • Non-Selectivity Consequences: Simultaneous inhibition of MAO-A and MAO-B affects multiple neurotransmitter systems, creating complex interaction profiles but potentially broader therapeutic applications.
  • Hydrazine Structure Alert: The hydrazine moiety in this compound warrants enhanced hepatotoxicity screening in preclinical studies, including liver enzyme monitoring and histopathological examination.

References

Pivalylbenzhydrazine laboratory handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Guidelines

The table below summarizes the fundamental identification and properties of Pivalylbenzhydrazine based on the search results.

Property Description
IUPAC Name N'-benzyl-2,2-dimethylpropanehydrazide [1]
Synonyms Pivhydrazine, this compound, Betamezid, Tersavid [1] [2] [3]
CAS Number 306-19-4 [2] [3]
Molecular Formula C₁₂H₁₈N₂O [1] [2] [3]
Molecular Weight 206.28-206.29 g/mol [2] [3]
Melting Point 68-69 °C [2] [3]
Boiling Point 296.1 ± 23.0 °C (Predicted) [2] [3]
Density 1.015 ± 0.06 g/cm³ (Predicted) [2] [3]
pKa 13.41 ± 0.50 (Predicted) [2] [3]
Legacy Use Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor; formerly used as an antidepressant [1].

The following table outlines general handling and storage guidelines. Please note: these are derived from standard laboratory practices for hazardous chemicals [4] [5] [6] and have not been verified against a specific Safety Data Sheet (SDS) for this compound.

Aspect Recommended Protocol
Personal Protective Equipment (PPE) Wear appropriate gloves (chemically resistant), safety goggles, a lab coat, and closed-toe shoes [5] [6].
Engineering Controls Handle the compound in a properly functioning fume hood, especially when working with powders, to prevent inhalation [5].
Storage Conditions Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Store away from incompatible materials like strong oxidizers [4] [6].
Labeling All containers must be clearly labeled with the full chemical name, CAS number, concentration, date received, and any relevant hazard warnings [5].
Spill Management Use appropriate personal protection. Contain the spill and absorb with an inert material. Place in a suitable container for disposal according to local regulations [4].
Waste Disposal Dispose of as hazardous chemical waste in accordance with all applicable local, national, and international regulations [5] [6].

Risk Assessment & Experimental Workflow

Before initiating any laboratory work, a thorough risk assessment is the most critical step for safety [5]. The following diagram outlines a logical workflow for planning an experiment involving this compound.

Pivhydrazine Experiment Workflow Start Start: Plan New Experiment RA Conduct Risk Assessment Start->RA SDS 1. Consult SDS for this compound RA->SDS Identify 2. Identify Hazards: Toxicity, Reactivity RA->Identify Control 3. Implement Controls: PPE, Fume Hood SDS->Control Identify->Control Approve Supervisor Review & Approval Control->Approve Execute Execute Experiment with Continuous Monitoring Approve->Execute End End: Proper Waste Disposal Execute->End

Important Limitations & Safety Notes

  • Lack of Specific Protocols: The search results do not contain detailed methodologies for specific experiments (e.g., IC50 determination, kinetic studies) using this compound [7].
  • Absence of Signaling Pathways: As a monoamine oxidase inhibitor, this compound affects neurotransmitter systems [1] [7]. However, the search results do not provide detailed signaling pathway information required to generate a meaningful diagram.
  • Toxicity Note: One source indicates an intravenous LD50 of greater than 280 mg/kg in mice [2] [3], underscoring that this compound is toxic and requires careful handling.

Recommendations for Further Research

To obtain the detailed and specific information required for professional application notes, I suggest you:

  • Procure the SDS: The most critical step is to obtain the Safety Data Sheet directly from a chemical supplier (e.g., TargetMol, DAYANG CHEM) [2] [3]. The SDS will contain authoritative, detailed information on hazards, handling, storage, and emergency measures.
  • Search Specialized Databases: Conduct a targeted literature search in scientific databases like PubMed, Scopus, or Reaxys for primary research articles on this compound. These may contain the experimental protocols and mechanistic details you need.
  • Consult Institutional Guidelines: Adhere to your organization's specific Environmental Health and Safety (EHS) protocols, which may be more stringent than general guidelines.

References

Comprehensive Application Notes and Protocols for Pivalylbenzhydrazine Research in Neurological Disorder Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Pivalylbenzhydrazine (also known as pivazide or Tersavid) is an irreversible monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant agent in the 1960s but has since been discontinued from clinical use. This hydrazine-derived compound belongs to the class of organic compounds known as benzene and substituted derivatives and possesses the chemical formula C₁₂H₁₈N₂O with a molar mass of 206.289 g/mol. [1] [2] Despite its discontinued status, this compound remains a valuable research tool for investigating MAOI mechanisms and their effects on neurological function, particularly in experimental models of depression and related neuropsychiatric conditions.

The compound functions as a non-selective MAOI, meaning it inhibits both MAO-A and MAO-B enzymes, leading to increased concentrations of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism was the basis for its historical use in depression treatment before the development of safer antidepressants with improved side effect profiles. [2] Research interest in this compound continues in preclinical settings where it serves as a reference compound for studying MAOI pharmacology and exploring neurological pathways implicated in mood disorders. Its well-characterized irreversible inhibition pattern makes it particularly useful for creating experimental models with sustained monoaminergic effects. [1]

Table 1: Fundamental Chemical and Pharmacological Properties of this compound

Property Specification
Chemical Name N'-benzyl-2,2-dimethylpropanehydrazide
CAS Number 306-19-4
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.289 g/mol
Drug Class Irreversible, non-selective monoamine oxidase inhibitor (MAOI)
Historical Indication Major depressive disorder
Current Status Discontinued (formerly approved)
Chemical Structure Benzene and substituted derivatives class
Trade Names Tersavid, Angorvid, Betamezid, Neomarsilid

Computational Assessment Protocols for Neurological Disorders

EEG-Based Detection of Major Depressive Disorder (MDD)

Electroencephalography (EEG) provides a non-invasive method for monitoring brain activity and represents a valuable tool for identifying functional connectivity patterns associated with neuropsychiatric disorders. Recent advances in computational analytics have enabled more precise detection of Major Depressive Disorder (MDD) in pediatric and adolescent populations, which is crucial for early intervention. The following protocol outlines a structured methodology for applying computational models to EEG data for MDD classification, based on recent research by Jahanian-Najafabadi et al. (2025). [3]

Protocol 1: EEG Data Processing and Functional Connectivity Analysis

  • Subject Selection and Data Acquisition: Collect resting-state EEG data from 214 children and adolescents (44 with clinically diagnosed MDD and 170 healthy controls) using high-density EEG systems. Ensure participants are in a resting awake state with eyes closed for 20 minutes in an electrically shielded room to minimize artifacts. Use standard 10-20 electrode placement systems with sampling rates ≥500 Hz to capture sufficient temporal resolution. [3]

  • Preprocessing Pipeline: Process raw EEG data through the following sequential steps:

    • Band-pass filtering (0.5-70 Hz) to remove extreme frequency artifacts
    • Notch filtering (50/60 Hz) to eliminate line noise
    • Automated artifact rejection using independent component analysis (ICA)
    • Visual inspection to verify data quality and remove residual artifacts
    • Epoch segmentation into 2-second windows with 50% overlap
  • Functional Connectivity Feature Extraction: Calculate functional connectivity measures between all electrode pairs across standard frequency bands (delta: 1-4 Hz, theta: 4-8 Hz, alpha: 8-13 Hz, beta: 13-30 Hz, gamma: 30-70 Hz). Key metrics should include:

    • Partial Directed Coherence (PDC): Measures direct directed information flow between signals
    • Phase Locking Value (PLV): Quantifies phase synchronization between signals
    • Weighted Phase Lag Index (wPLI): Reduces volume conduction effects
  • Graph-Based Network Analysis: Transform connectivity matrices into graph theoretical frameworks where nodes represent EEG electrodes and edges represent significant connectivity values. Calculate network topology metrics including node degree, betweenness centrality, clustering coefficient, and path length. These metrics capture the efficiency of information transfer and integration capabilities of brain networks. [3]

  • Machine Learning Classification: Implement both traditional machine learning (Random Forest, Support Vector Machines) and deep learning approaches (Convolutional Neural Networks) to classify MDD versus healthy controls. Use a nested cross-validation approach with 80/20 training/testing splits to ensure generalizability and avoid overfitting. Optimize hyperparameters through grid search methodologies. [3]

Table 2: Key Connectivity Measures and Their Performance in MDD Classification

Connectivity Measure Definition Frequency Bands Classification Accuracy
Partial Directed Coherence (PDC) Measures direct directed influence between neural signals Theta, Alpha ~98%
Phase Locking Value (PLV) Quantifies phase synchronization between two signals Alpha, Beta ~92%
Imaginary Coherence Reduces volume conduction effects by ignoring zero-phase interactions Gamma ~89%
Weighted Phase Lag Index Improved version of PLI that accounts for magnitude of phase differences Theta, Alpha ~94%
Advanced Computational Modeling Specifications

Deep learning architectures have demonstrated remarkable performance in classifying neurological disorders from neurophysiological data. The following specifications detail the implementation of a Convolutional Neural Network (CNN) specifically designed for MDD detection using EEG functional connectivity features.

Protocol 2: CNN Architecture for MDD Classification

  • Input Layer Configuration:

    • Input shape: 64×64×5 connectivity matrices (representing all electrode pairs across 5 frequency bands)
    • Normalization: Z-score normalization across the training set
  • Convolutional Blocks:

    • Block 1: 32 filters (3×3 kernel), ReLU activation, Batch Normalization, MaxPooling (2×2)
    • Block 2: 64 filters (3×3 kernel), ReLU activation, Batch Normalization, MaxPooling (2×2)
    • Block 3: 128 filters (3×3 kernel), ReLU activation, Batch Normalization, Global Average Pooling
  • Classifier Head:

    • Fully Connected Layer 1: 256 units with 50% Dropout
    • Fully Connected Layer 2: 128 units with 50% Dropout
    • Output Layer: 2 units (MDD vs. Control) with Softmax activation
  • Training Parameters:

    • Optimizer: Adam (learning rate=0.001, β₁=0.9, β₂=0.999)
    • Loss Function: Categorical Cross-Entropy
    • Batch Size: 32
    • Epochs: 100 with early stopping (patience=10)

This architecture achieved near-perfect classification accuracy when applied to functional connectivity features derived from high-density EEG data, particularly when using partial directed coherence factor as the input feature. [3] The model successfully identified distinct connectivity patterns in MDD patients, including increased frontal-theta connectivity and decreased interhemispheric alpha coherence, providing potential biomarkers for depression detection.

Experimental Models for MAOI Research

In Vitro Assessment of MAOI Activity

Monoamine oxidase inhibition represents the primary mechanism of action for this compound, and rigorous in vitro assays are essential for characterizing its pharmacological properties. The following protocol details a standardized fluorometric method for quantifying MAO inhibition.

Protocol 3: MAO Inhibition Assay

  • Enzyme Preparation:

    • Isolate mitochondrial fractions from human neuroblastoma SH-SY5Y cells (for MAO-A) or human platelet-rich plasma (for MAO-B)
    • Protein concentration should be adjusted to 1 mg/mL in potassium phosphate buffer (50 mM, pH 7.4)
  • Inhibition Protocol:

    • Pre-incubate this compound (0.1 nM - 100 μM) with enzyme preparation for 30 minutes at 37°C
    • Use clorgyline (MAO-A selective) and deprenyl (MAO-B selective) as reference inhibitors
    • Include appropriate vehicle controls (DMSO concentration ≤0.1%)
  • Substrate Reaction:

    • For MAO-A activity assessment: Add serotonin (100 μM final concentration)
    • For MAO-B activity assessment: Add benzylamine (100 μM final concentration)
    • Incubate for 20 minutes at 37°C
    • Terminate reaction by adding perchloric acid (2N final concentration)
  • Product Detection and Analysis:

    • Measure fluorescent oxidation products (hydroxyindoleacetic acid for MAO-A, benzaldehyde for MAO-B)
    • Calculate percentage inhibition at each concentration
    • Determine IC₅₀ values using non-linear regression (four-parameter logistic curve)
    • Assess reversibility through extensive dialysis and re-measurement of enzyme activity

This compound demonstrates irreversible inhibition of both MAO isoforms, with time-dependent increase in inhibition suggesting covalent modification of the enzyme active sites. The non-selectivity profile of this compound makes it particularly useful for studying the combined effects of MAO-A and MAO-B inhibition in neurological disorder models. [2]

In Vivo Efficacy Assessment in Rodent Models

Animal models provide essential platforms for evaluating the neurological effects of MAOIs like this compound. The following protocol outlines a comprehensive behavioral assessment in rodent models of depression.

Protocol 4: Rodent Behavioral Assessment for MAOI Efficacy

  • Animal Subjects:

    • Species: Wistar Albino rats (250-300 g) or C57BL/6 mice (20-25 g)
    • Housing: Group housing (4-5 per cage) under standard conditions (12h light/dark cycle, 22±2°C)
    • Ethics: All procedures must receive institutional animal care committee approval
  • Treatment Regimen:

    • This compound administration: 10-50 mg/kg daily via oral gavage
    • Treatment duration: 14-28 days based on experimental design
    • Control groups: Vehicle control and positive control (imipramine 15 mg/kg)
    • Model induction: Utilize chronic mild stress model or olfactory bulbectomy model for depression-like phenotypes
  • Behavioral Test Battery (conducted in sequential order with 24h intervals):

    • Open Field Test (Day 14): Assess locomotor activity and anxiety-like behavior
    • Forced Swim Test (Day 15): Measure immobility time as depression-like behavior indicator
    • Sucrose Preference Test (Days 16-18): Evaluate anhedonia through sucrose consumption
    • Elevated Plus Maze (Day 19): Assess anxiety-related behavior
    • Social Interaction Test (Day 20): Measure social behavior deficits
  • Tissue Collection and Molecular Analysis:

    • Brain region dissection: Prefrontal cortex, hippocampus, striatum
    • Monoamine quantification: HPLC analysis of serotonin, norepinephrine, dopamine
    • MAO activity assessment: Radiometric or fluorometric methods in brain homogenates
    • Neuroplasticity markers: Western blot for BDNF, pCREB, and synaptophysin

Historical research indicates that this compound effectively reduces immobility time in the forced swim test and increases sucrose preference, demonstrating efficacy in depression models. These behavioral changes correlate with increased monoamine levels in synaptic regions and enhanced expression of neuroplasticity markers in the hippocampus and prefrontal cortex. [1] [2]

Pathway Diagrams and Experimental Workflows

This compound Mechanism of Action

G Pivhydrazine Pivhydrazine MAO_Enzyme MAO_Enzyme Pivhydrazine->MAO_Enzyme Irreversible Inhibition Monoamines Monoamines MAO_Enzyme->Monoamines Decreased Metabolism Neurotransmission Neurotransmission Monoamines->Neurotransmission Increased Availability Therapeutic Effects Therapeutic Effects Neurotransmission->Therapeutic Effects Enhanced Monoaminergic Signaling

Diagram 1: this compound inhibits monoamine oxidase (MAO) enzymes, increasing monoamine availability and enhancing neurotransmission to produce therapeutic effects in depression models.

EEG Data Processing Workflow

G cluster_0 Preprocessing Steps Raw EEG Data Raw EEG Data Preprocessing Preprocessing Raw EEG Data->Preprocessing High-Density EEG Recording Feature Extraction Feature Extraction Preprocessing->Feature Extraction Artifact-Free Data Filtering Filtering Network Analysis Network Analysis Feature Extraction->Network Analysis Connectivity Measures ML Classification ML Classification Network Analysis->ML Classification Graph Metrics MDD Diagnosis MDD Diagnosis ML Classification->MDD Diagnosis CNN/Random Forest Classification Artifact Removal Artifact Removal Filtering->Artifact Removal Epoching Epoching Artifact Removal->Epoching

Diagram 2: Computational workflow for EEG-based MDD detection, featuring preprocessing, feature extraction, network analysis, and machine learning classification stages.

Conclusion and Research Applications

This compound represents a historically significant MAOI that continues to offer value in contemporary neurological research. The application notes and protocols presented here provide researchers with comprehensive methodologies for investigating this compound's effects in both computational and experimental contexts. The advanced computational approaches, particularly those leveraging EEG functional connectivity and deep learning classification, demonstrate how modern analytics can enhance our understanding of neurological disorders and potential therapeutic mechanisms.

The experimental protocols outlined for in vitro and in vivo assessment provide standardized frameworks for evaluating MAOI activity and neurological effects, enabling consistent comparison across research studies. These methodologies support the investigation of novel MAOIs with improved safety profiles while facilitating research into the complex neurobiology of depression and related disorders. As research continues to evolve, these protocols can be adapted to incorporate emerging technologies such as optogenetics, CRISPR-based models, and advanced neuroimaging to further elucidate the role of monoaminergic systems in neurological health and disease.

References

Pivalylbenzhydrazine: Research Applications and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Pivalylbenzhydrazine (also known as Pivhydrazine or Pivazide) is a compound belonging to the hydrazine chemical family. It functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters [1] [2]. Although it was approved and used clinically as an antidepressant in the early 1960s, it has since been withdrawn from the market and is no longer used in human medicine [1] [2] [3]. Today, its primary utility lies in basic scientific research, where it serves as a tool compound for investigating MAO function and related biological pathways.

Table 1: Fundamental Characteristics of this compound

Attribute Details
Generic Name Pivhydrazine [2]
Other Names This compound, Pivazide, Tersavid, Angorvid [1] [2] [4]
CAS Number 306-19-4 [2] [5] [4]
Chemical Formula C₁₂H₁₈N₂O [1] [2] [5]
Molecular Weight 206.289 g·mol⁻¹ [1] [2]
Mechanism of Action Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1] [2] [5]
Original Therapeutic Use Antidepressant [1] [2]
Current Status Discontinued / Withdrawn [1] [2] [3]

Research Applications

While no longer a therapeutic agent, this compound remains relevant in specific research contexts, primarily as a probe for investigating MAO biology and its downstream effects.

Investigation of Monoamine Oxidase Function

As a potent and non-selective MAO inhibitor, this compound is used in preclinical research to study the physiological roles of monoamine oxidases. By inhibiting these enzymes, researchers can investigate the resulting changes in neurotransmitter levels (like serotonin, norepinephrine, and dopamine) and their behavioral, neurological, and metabolic consequences [1] [2]. This application is fundamental to modeling historical antidepressant mechanisms and understanding monoaminergic systems.

Research on Cartilage Growth and Development

A notable, more specialized research application of this compound is in the study of skeletal biology. Evidence from animal models indicates that this compound can decrease epiphyseal cartilage growth in normal rats [5]. This makes it a useful tool for probing the relationship between monoamine signaling, the cAMP pathway, and the regulation of cartilage development and longitudinal bone growth.

Experimental Protocols

The following protocols are based on established research methodologies relevant to the known applications of this compound.

In Vivo Protocol for Cartilage Growth Studies

This protocol outlines the procedure for investigating the effects of this compound on cartilage development in an immature rat model, as derived from the literature [5].

Table 2: Key Parameters for In Vivo Cartilage Growth Study

Parameter Specification
Test Compound This compound [5]
Animal Model Immature female rats (e.g., 40 g, 3-4 weeks of age) [5]
Dosage 5 mg/kg [5]
Route of Administration Intraperitoneal injection [5]
Dosing Frequency Daily [5]
Treatment Duration 5 days [5]
Primary Endpoint Inhibition of epiphyseal cartilage growth [5]

Procedure:

  • Animal Preparation: Acquire immature female rats (e.g., 40 g, 3-4 weeks of age). House them under standard laboratory conditions with a 12-hour light/dark cycle and provide food and water ad libitum. Allow the animals to acclimate for at least 3-5 days prior to experimentation.
  • Compound Preparation: Prepare a fresh solution of this compound for injection. A common vehicle is a saline solution containing a low percentage of DMSO (e.g., 5%) or other suitable solvents to ensure solubility.
  • Dosing Regimen: Randomly divide the animals into a treatment group and a vehicle control group. Administer this compound at 5 mg/kg via intraperitoneal injection to the treatment group daily for 5 consecutive days. The control group should receive an equal volume of the vehicle solution.
  • Tissue Collection: At the end of the treatment period, euthanize the animals humanely according to institutional animal care guidelines.
  • Histological Analysis: Dissect out the tibiae or femurs. Fix the bones in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) or safranin O to visualize the epiphyseal cartilage.
  • Data Measurement: Using histological images, measure the width of the epiphyseal growth plate using image analysis software (e.g., ImageJ). Compare the average growth plate width between the treatment and control groups using appropriate statistical tests (e.g., Student's t-test).
General In Vitro Protocol for MAO Inhibition Assay

While a specific protocol for this compound is not provided in the search results, the following is a standard method for evaluating MAO inhibition, which is core to its mechanism of action.

Objective: To assess the inhibitory potency of this compound on monoamine oxidase enzyme activity in vitro.

Reagents:

  • Recombinant human MAO-A or MAO-B enzyme
  • This compound (prepare a stock solution in DMSO)
  • Substrate (e.g., kynuramine, p-tyramine)
  • Stop solution (e.g., perchloric acid)
  • Detection reagents (varies by method; can be spectrophotometric or fluorometric)

Procedure:

  • Enzyme Incubation: In a suitable buffer (e.g., potassium phosphate, pH 7.4), pre-incubate the MAO enzyme (e.g., MAO-A) with varying concentrations of this compound (or vehicle control) for a set time (e.g., 15-30 minutes) at 37°C. This allows for irreversible inhibition to occur.
  • Initiate Reaction: Start the enzymatic reaction by adding the substrate at a defined concentration.
  • Terminate Reaction: After a specific incubation period (e.g., 30 minutes), stop the reaction by adding a stop solution.
  • Product Detection: Measure the formation of the oxidative product of the substrate. The method depends on the substrate used. For example, with kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically.
  • Data Analysis: Calculate the percentage of enzyme activity remaining in the this compound-treated samples compared to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Signaling Pathway Context

This compound exerts its effects by inhibiting monoamine oxidase (MAO), which is a key upstream regulator of monoaminergic signaling. The following diagram illustrates the core pathway through which MAO inhibition influences cellular processes, including the documented effect on cartilage growth.

G MAOI This compound (MAO Inhibitor) MAO Monoamine Oxidase (MAO) MAOI->MAO Inhibits NT Monoamine Neurotransmitters (e.g., Serotonin) MAO->NT Degrades cAMP cAMP Level NT->cAMP Increases (via GPCRs) PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Output Cellular Response (e.g., Altered Cartilage Growth) CREB->Output Regulates Gene Expression

Figure 1: Proposed signaling pathway of this compound. By inhibiting Monoamine Oxidase (MAO), the compound leads to an accumulation of monoamine neurotransmitters. These neurotransmitters can activate G-protein coupled receptors (GPCRs), which stimulate the production of the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates the transcription factor CREB. Phosphorylated CREB then regulates the expression of target genes, ultimately leading to physiological responses such as the documented alteration in cartilage growth [5] [6].

Critical Considerations for Researchers

  • Specificity: As a non-selective MAOI, this compound inhibits both MAO-A and MAO-B isoforms. This lack of specificity should be considered when interpreting results, as effects could be mediated by either isoform.
  • Irreversible Inhibition: The irreversible nature of its inhibition means that effects are long-lasting. Enzyme activity is only restored through the synthesis of new enzyme, which is an important factor in designing wash-out periods or long-term studies.
  • Tyramine Interaction: Like all classic MAOIs, this compound would be expected to potentiate the "cheese effect" (hypertensive crisis induced by dietary tyramine). This is a critical safety consideration if used in any ex vivo or complex tissue system.

References

Chemical and Pharmacological Profile of Pivalylbenzhydrazine

Author: Smolecule Technical Support Team. Date: February 2026

Pivalylbenzhydrazine, also known as pivhydrazine, is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO) [1]. It was previously used as an antidepressant but has since been discontinued from clinical use [1]. Its primary researched application is in depression-related studies, where it has been shown to decrease cartilage growth in normal rats [2].

  • Chemical Formula: C₁₂H₁₈N₂O [1]
  • Molecular Weight: 206.29 g/mol [1] / 206.28 g/mol [2]
  • CAS Number: 306-19-4 [1] [2]

Experimental Administration and Protocols

The following information summarizes the key experimental data found in the literature. The most specific administration protocol was identified in a vendor's research product information [2].

Summary of Experimental Administration Data

The table below consolidates all quantitative data on the administration of this compound from the search results.

Aspect Details
Subject Species Rat [2] [3]
Subject Age/Weight Immature, female, 40 g (3-4 weeks old) [2]
Confirmed Route Intraperitoneal injection [2]
Dosage 5 mg/kg [2]
Dosing Frequency Daily [2]
Treatment Duration 5 days [2]
Primary Research Finding Inhibition of epiphyseal cartilage growth [2]
Other Potential Routes Oral (suggested by historical clinical use) [1]
Detailed Experimental Protocol

This protocol is adapted from the in vivo study description [2].

  • Objective: To investigate the effect of this compound on cartilage growth in an immature rat model.
  • Animal Model:
    • Use immature female rats.
    • Target weight: approximately 40 g (typically 3-4 weeks of age).
  • Test Article Preparation:
    • Prepare a fresh solution of this compound for injection. The specific vehicle or solvent used in the original study was not detailed.
  • Dosing Regimen:
    • Route: Intraperitoneal injection.
    • Dosage: 5 mg of this compound per kg of animal body weight.
    • Schedule: Administer once daily for 5 consecutive days.
  • Termination and Analysis:
    • After the 5-day treatment period, euthanize the animals humanely.
    • Collect the epiphyseal (growth) cartilage from long bones (e.g., tibia).
    • Measure and compare cartilage growth parameters (e.g., thickness, cell proliferation) against a control group receiving vehicle alone.

Metabolism and Disposition

A study on the metabolic disposition of [14C]pivhydrazine in rats provides additional context for pharmacokinetic studies [3].

  • Absorption: The compound is readily absorbed from the rat gut [3].
  • Excretion: Radioactivity from the labeled compound is excreted mainly in the urine [3].
  • Major Metabolite: The primary urinary metabolite was identified as [14C]hippuric acid [3].
  • Biliary Excretion: Approximately 21-24% of the radioactive material was excreted in the bile in cannulated rats, suggesting a significant enterohepatic circulation [3].
  • Metabolic Pathway: In vitro studies with rat liver homogenate suggest that benzylhydrazine may be an intermediate in the metabolism of pivhydrazine [3].

The metabolic pathway can be visualized as a process flow, created using DOT language.

Pivhydrazine_Metabolism Start This compound (C12H18N2O) Gut Oral Administration (Gut Absorption) Start->Gut Liver Liver Metabolism (via Liver Homogenate) Gut->Liver Intermediate Proposed Intermediate: Benzylhydrazine Liver->Intermediate In vitro data Metabolite Major Metabolite: Hippuric Acid Intermediate->Metabolite Excretion Excretion Metabolite->Excretion Urine Urine (Main Route) Excretion->Urine Bile Bile (21-24%) Excretion->Bile

Figure 1. Proposed Metabolic Pathway of this compound in Rats

Critical Research Considerations

  • Irreversible MAO Inhibition: As an irreversible MAOI, this compound can have long-lasting effects. Researchers must account for a lengthy washout period in experimental designs [1].
  • Formulation & Solubility: Commercial sources indicate the compound should be stored as a powder at -20°C for stability. For in vivo studies, developing a stable and biocompatible solution is crucial. One suggested in vivo formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline, though this must be empirically verified [2].
  • Safety: This compound is for research use only and is not intended for human consumption [2]. Standard laboratory safety protocols for handling pharmacologically active agents must be followed.

Conclusion

This compound has a defined experimental administration profile primarily based on historic intraperitoneal injection in a specific rat model. The provided protocol and metabolic pathway offer a foundation for researchers to design modern studies. However, details on formulation and comprehensive pharmacokinetics are limited and may require further optimization.

References

Pivalylbenzhydrazine stability testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pivalylbenzhydrazine

This compound (Pivhydrazine) is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant [1]. It acts as an irreversible and non-selective inhibitor of monoamine oxidase, an enzyme responsible for neurotransmitter breakdown. While currently discontinued from clinical use, it remains a compound of research interest, particularly in studies investigating MAOI pharmacology and stability [1] [2].

Stability testing of such compounds is paramount in pharmaceutical development to ensure efficacy, safety, and appropriate shelf-life. These studies help identify degradation products, elucidate degradation pathways, and establish optimal storage conditions [3] [4]. The International Conference on Harmonization (ICH) guidelines mandate forced degradation studies under various stress conditions to develop validated, stability-indicating analytical methods [3].

Analytical Method Development

Stability-Indicating HPLC Method

The core of stability testing lies in developing a selective and robust High-Performance Liquid Chromatography (HPLC) method capable of separating the active pharmaceutical ingredient (API) from its degradation products [3].

  • Method Objectives and Validation: A stability-indicating method must resolve all significant degradation products from the API and from each other. Baseline resolution (Rs ≥ 2.0) is recommended to account for operational variability. The method should have a Limit of Quantitation (LOQ) of 0.05% or lower relative to the API concentration to accurately quantify minor impurities. Precision, measured as the relative standard deviation (RSD) of six replicates, should be less than 10% [3].

  • Chromatographic Conditions Selection:

    • Mode: Gradient elution is often preferred for complex degradation mixtures, though isocratic methods can be suitable for simpler systems [3].
    • Column: A reverse-phase C18 column is a standard starting point.
    • Mobile Phase: The composition is optimized based on the drug's physicochemical properties. A starting suggestion is a mixture of phosphate buffer and acetonitrile.
    • Detection: A Photo-Diode Array (PDA) detector is crucial for assessing peak purity and confirming specificity [3].
  • Sample Preparation for Forced Degradation: Forced degradation studies aim to degrade 5-10% of the API [3]. This level of degradation ensures that major degradation products are formed without being obscured by secondary degradation. Stressed samples should be stored in controlled conditions and sampled at intervals for analysis.

Stability Study Protocol

Forced Degradation Studies

Forced degradation provides a sample matrix containing likely degradation products, which is used to validate the HPLC method's specificity [3].

  • Acidic and Alkaline Hydrolysis: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Heat these solutions at 60°C for 24 hours or until 5-10% degradation is achieved. Use a neutralization step before analysis [3].
  • Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide at room temperature for 24 hours. Monitor degradation closely as oxidation can be rapid [3].
  • Thermal Degradation: Subject the solid drug substance to dry heat at 80°C in an oven for up to two weeks [3].
  • Photolytic Degradation: Expose the solid API and solution to UV and visible light as per ICH Q1B guidelines, typically for an integrated illumination of 1.2 million Lux hours [3].

The workflow for the forced degradation study is systematic and proceeds as follows:

G Start Start Stability Study Stress Apply Stress Conditions Start->Stress Hydrolysis Hydrolysis: 0.1M HCl/NaOH, 60°C Stress->Hydrolysis Oxidation Oxidation: 3% H₂O₂, RT Stress->Oxidation Thermal Thermal: 80°C (solid) Stress->Thermal Photolysis Photolysis: UV/Vis light Stress->Photolysis Analysis HPLC Analysis with PDA Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Data Data Interpretation & Kinetic Modeling Analysis->Data Report Final Stability Report Data->Report

Degradation Kinetics and Shelf-Life Prediction

Determining the kinetics of degradation is essential for predicting the shelf-life of a pharmaceutical product [4]. The data from forced degradation studies under different temperatures are used for this analysis.

  • Order of Reaction: Plot the percentage of drug remaining versus time under different stress conditions. The best-fit model indicates the order of reaction.
  • Kinetic Parameters: Calculate the degradation rate constant (k), half-life (t1/2), and time for 10% degradation (t90), which is a marker for shelf-life [4].
  • Activation Energy: Use the Arrhenius equation to calculate the activation energy (Ea) from data at different temperatures, allowing for extrapolation to standard storage conditions [4].

The following workflow outlines the key steps in developing and validating the stability-indicating method:

G Define Define Method Objectives (LOQ ≤0.05%, Rs ≥2.0) Develop Develop Initial HPLC Conditions Define->Develop Stress Perform Forced Degradation Develop->Stress Analyze Analyze Samples & Assess Peak Purity Stress->Analyze Optimize Optimize Chromatographic Separation Analyze->Optimize Validate Full Method Validation (Precision, Accuracy, etc.) Optimize->Validate Apply Apply to Kinetic Study Validate->Apply

Data Analysis and Interpretation

Quantitative Analysis of Degradation

The quantitative data from stability testing should be systematically recorded. The table below summarizes the key parameters to be documented for each stress condition.

Stress Condition % Drug Remaining Major Degradation Products Formed Resolution (Rs) Kinetic Order t₉₀ (Predicted Shelf-Life)
Acidic Hydrolysis (0.1 M HCl, 60°C) ~90-95% To be identified >2.0 Pseudo-first-order To be calculated
Alkaline Hydrolysis (0.1 M NaOH, 60°C) ~90-95% To be identified >2.0 Pseudo-first-order To be calculated
Oxidative (3% H₂O₂, RT) ~90-95% To be identified >2.0 Pseudo-first-order To be calculated
Thermal (80°C, solid) ~90-95% To be identified >2.0 Zero-order To be calculated
Photolytic (UV/Vis) ~90-95% To be identified >2.0 To be determined To be calculated
Kinetic Parameter Calculations

The kinetic parameters are calculated based on the established order of reaction. The table below provides the formulas for a first-order reaction, which is common for many pharmaceuticals in solution [4].

Kinetic Parameter Formula for First-Order Kinetics Description
Rate Constant (k) k = 2.303 × slope of log(% drug remaining) vs. time Measures the speed of degradation
Half-Life (t₁/₂) t₁/₂ = 0.693 / k Time for drug potency to reduce to 50%
Shelf-Life (t₉₀) t₉₀ = 0.1054 / k Time for drug potency to reduce to 90%

Troubleshooting and Technical Notes

  • Poor Chromatographic Resolution: If resolution between the API and a degradant is below 2.0, systematically adjust the mobile phase composition (organic modifier ratio, pH, or buffer strength) or consider using a different column chemistry [3].
  • Low Recovery of Degradants: If suspected degradants are not detected, review the sample preparation process. Ensure the diluent is compatible and strong enough to dissolve both the API and more hydrophobic degradants. A 50:50 water-organic solvent mixture is a good starting point [3].
  • Non-Linear Kinetic Data: If the degradation data does not fit a simple first or zero-order model, consider the possibility of concurrent degradation mechanisms (e.g., hydrolysis and oxidation) or pseudo-order kinetics in saturated systems [4].

Conclusion

These application notes provide a detailed protocol for the stability testing of this compound. By implementing the described forced degradation studies, developing a validated stability-indicating HPLC method, and performing rigorous kinetic analysis, researchers can accurately predict the shelf-life and determine optimal storage conditions for this MAOI compound. The strategies outlined herein, compliant with ICH guidelines, ensure the generation of reliable and high-quality stability data crucial for the research and development of pharmaceuticals.

References

Pivalylbenzhydrazine stability issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

The table below summarizes key data for Pivalylbenzhydrazine (also known as Pivhydrazine) to assist in your laboratory handling and storage planning.

Property Details
CAS Number 306-19-4 [1] [2]
Molecular Formula C₁₂H₁₈N₂O [1] [3] [2]
Molecular Weight 206.28 g/mol [3] [2]
Melting Point 68-69 °C [2]
Storage (Powder) -20°C for 3 years [3]
Storage (Solution) -80°C for 1 year [3]
Recommended Solvents DMSO, PEG 300, Tween 80, Saline/PBS/ddH₂O [3]

Experimental Protocols from Literature

While detailed step-by-step methodologies are not fully provided in the available literature, here are the key experimental parameters used in previous studies.

In Vivo Administration in Rats

One study investigated the effects of this compound on cartilage growth [3] [2].

  • Animal Model: Immature female rats (40 g, 3-4 weeks of age) [3] [2].
  • Dosage: 5 mg/kg [3] [2].
  • Route of Administration: Intraperitoneal injection [3] [2].
  • Dosing Schedule: Daily, for 5 days [3] [2].
Metabolic Disposition Study

A study on the metabolic disposition of [¹⁴C]pivhydrazine in rats found [4]:

  • Absorption: The compound is readily absorbed from the rat gut [4].
  • Major Excretion Route: Primarily via urine [4].
  • Major Metabolite: Hippuric acid was identified as the primary urinary metabolite [4].
  • Biliary Excretion: Approximately 21-24% of the radioactive material was excreted in bile in cannulated rats, suggesting the presence of acid-labile conjugates (possibly N-glucuronides) [4].

The metabolic pathway can be visualized as follows:

G Start This compound (Oral or Intraperitoneal) Absorption Absorbed from Gut Start->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Metabolite Major Metabolite: Hippuric Acid Metabolism->Metabolite ExcretionBile Biliary Excretion (21-24%) Metabolism->ExcretionBile Conjugates ExcretionUrine Urinary Excretion (Main Route) Metabolite->ExcretionUrine

Frequently Asked Questions

What is the primary pharmacological activity of this compound?

This compound is a potent irreversible and non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine class [1]. It was historically used as an antidepressant but is now discontinued for medical use [1].

What is a critical safety consideration for handling this compound?

The compound is classified under Hazard Class 6.1(b) [2], which indicates it is a toxic substance. You should consult the relevant Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.

Where can I procure this compound for research?

The compound is available for research purposes from chemical suppliers like TargetMol and American Custom Chemicals Corporation [3] [2]. Please note that prices can be high (e.g., approximately $1,520 for 25 mg) and availability may require a lead time of 6-8 weeks [3].

Guidance for Stability and Troubleshooting

Due to the lack of specific published data, here are general approaches to address stability issues based on the compound's properties:

  • Stability Testing: Consider conducting your own accelerated stability studies. Expose the compound to various stress conditions (e.g., heat, light, humidity, acidic/basic buffers) and use analytical techniques like HPLC to monitor for decomposition.
  • Solution Preparation: The provided solvent system (DMSO, PEG300, Tween 80, Saline) is a starting point [3]. For long-term solution studies, test the stability of your prepared solutions over time when stored at the recommended -80°C [3].
  • Metabolic Interference: Be aware that the major metabolite, hippuric acid [4], is a common compound in biological systems. Ensure your analytical methods can distinguish the parent drug from its metabolite in your experiments.

References

Pivalylbenzhydrazine analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Validation FAQs

Here are answers to common questions about analytical method validation:

  • What is analytical method validation, and why is it required? Analytical method validation is a documented process that demonstrates a laboratory test method is suitable for its intended purpose [1]. It is a regulatory requirement to ensure the safety, identity, strength, quality, and purity of drug products [2] [1]. It provides evidence that the method is accurate, reliable, and consistently produces valid results when used in different laboratories.

  • What are the key parameters of method validation? As per ICH Q2(R1) guidelines, the key parameters are [3] [1] [4]:

    • Accuracy: The closeness of test results to the true value.
    • Precision: The degree of agreement among individual test results (including repeatability and intermediate precision).
    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.
    • Linearity: The ability to obtain test results proportional to the analyte concentration.
    • Range: The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated.
    • Limit of Detection (LOD): The lowest amount of analyte that can be detected.
    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with accuracy and precision.
    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
  • How do I demonstrate a method is "stability-indicating"? A stability-indicating method must demonstrate specificity by physically separating the Active Pharmaceutical Ingredient (API) from its degradation products and excipients [2]. This is typically achieved through forced degradation studies (also known as stress testing), where the sample is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to create degradation products. The method's ability to resolve the API peak from all degradation peaks, confirmed by techniques like Peak Purity Assessment using a diode array detector (PDA), proves it is stability-indicating [2] [4].

  • What is the difference between method validation and method verification? Validation is a comprehensive evaluation to prove a new method's suitability for its intended purpose [1]. Verification is the process of confirming that a compendial or previously validated method performs as expected under actual conditions of use in a specific laboratory [4].

Validation Parameters & Acceptance Criteria

The table below summarizes typical experiments and acceptance criteria for validating an assay method (e.g., for potency) using a technique like HPLC-UV.

Validation Parameter Experimental Procedure Typical Acceptance Criteria
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) covering the specified range. Report as % recovery [2] [3]. Recovery: 98.0 - 102.0% [4].
Precision (Repeatability) Inject six replicate preparations of a homogeneous sample [4]. RSD of assay results ≤ 2.0% [4].
Intermediate Precision Repeat the precision exercise on a different day, with a different analyst, and on different equipment [4]. Overall RSD from both precision studies ≤ 2.0% [4].
Specificity Inject blank, placebo, standard, and sample. For stability indication, analyze forced-degraded samples [2] [4]. No interference from blank/placebo. Peak purity of the API should pass. Baseline resolution from known impurities and degradants [2] [4].
Linearity Prepare standard solutions at a minimum of 5 concentration levels (e.g., 50-150% of test concentration) [4]. Correlation coefficient (r) ≥ 0.999 [4].
Range Established from linearity studies, confirming accuracy, precision, and linearity exist throughout the interval [3]. Typically 80-120% of the test concentration for an assay [1].
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, temperature ±5°C, flow rate ±10%) [1]. Method still meets system suitability criteria; no significant impact on results.

Troubleshooting Common HPLC Method Issues

Problem Potential Root Cause Investigation & Corrective Action

| Peak Tailing | - Active sites on the column.

  • Incorrect mobile phase pH. | - Use a dedicated guard column.
  • Use a mobile phase with a pH that suppresses analyte ionization.
  • Try a different column chemistry (e.g., a high-purity silica base). | | Retention Time Drift | - Unstable mobile phase (evaporation, pH change).
  • Column temperature fluctuation.
  • Column degradation. | - Prepare fresh mobile phase daily; use sealed vessels.
  • Ensure column oven is set and functioning correctly.
  • Follow the manufacturer's recommended column cleaning and storage procedures. | | Resolution Loss | - Column performance has degraded.
  • Mobile phase composition has changed. | - Check System Suitability Tests (SST) against criteria. If failed, regenerate or replace the column.
  • Prepare a fresh mobile phase accurately. | | High Background Noise | - Contaminated mobile phase or column.
  • Detector lamp failure. | - Use high-purity reagents. Flush the column with a strong solvent.
  • Check lamp usage hours and replace if necessary. | | Irreproducible Retention Times | - Inadequate column equilibration.
  • Mobile phase not thoroughly degassed. | - Allow sufficient equilibration time with the mobile phase (e.g., 10-15 column volumes).
  • Degas mobile phase by sonication or sparging with helium. |

Experimental Protocol: Specificity via Forced Degradation

This detailed methodology helps establish that your method can measure the analyte without interference.

Objective: To demonstrate the method's ability to unequivocally assess the analyte (e.g., pivalylbenzhydrazine) in the presence of potential degradation products [4].

Materials:

  • API (this compound) and placebo/blank sample.
  • Reagents: 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and buffers as needed.
  • Equipment: HPLC with PDA detector, controlled temperature bath or oven.

Procedure:

  • Preparation of Solutions:
    • Prepare a standard solution of the API at the target concentration.
    • Prepare individual stress samples by treating the API with the following conditions to achieve approximately 5-20% degradation [2]:
      • Acidic Hydrolysis: Treat with 0.1M HCl at room temperature or elevated temperature (e.g., 60°C) for several hours. Neutralize.
      • Basic Hydrolysis: Treat with 0.1M NaOH at room temperature or elevated temperature (e.g., 60°C) for several hours. Neutralize.
      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
      • Thermal Degradation: Expose the solid API to dry heat (e.g., 70°C) for a defined period.
      • Photolytic Degradation: Expose the solid API to UV/visible light as per ICH Q1B guidelines.
  • Chromatographic Analysis:
    • Inject the blank, placebo (if available), unstressed standard, and each of the stressed samples.
    • Use a PDA detector to acquire spectral data for all peaks.
  • Data Analysis:
    • Chromatogram Examination: Compare chromatograms of stressed samples with the unstressed standard. Identify new peaks corresponding to degradation products.
    • Peak Purity: Use the PDA software to apply a peak purity algorithm on the main analyte peak in the stressed samples. The software will compare spectra across the peak.
    • Resolution: Calculate the resolution between the analyte peak and the closest eluting degradation peak.

Acceptance Criteria:

  • The peak purity index for the analyte should be greater than the purity threshold, indicating a spectrally homogeneous peak with no co-eluting impurities [4].
  • The resolution (Rs) between the analyte and all degradation peaks should be > 1.5 [2].

Method Validation Workflow

The following diagram illustrates the key stages in the analytical method lifecycle, from development through to ongoing monitoring.

Start Method Development & Optimization VProtocol Create Validation Protocol Start->VProtocol VExperiments Execute Validation Experiments VProtocol->VExperiments VReport Prepare & Approve Validation Report VExperiments->VReport Routine Routine Use with System Suitability Testing VReport->Routine Reval Method Monitoring & Revalidation Routine->Reval If Changes Occur Reval->Routine Method Updated

References

reducing Pivalylbenzhydrazine side effects in studies

Author: Smolecule Technical Support Team. Date: February 2026

Researcher's Guide to Pivalylbenzhydrazine

Q1: What is this compound and what are its primary research applications? this compound (also known as Pivhydrazine or Pivazide) is a potent, irreversible, and non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine class [1] [2]. It was investigated as an antidepressant in the 1960s but has since been discontinued from clinical use [1] [2]. Today, it is used in research, particularly in studies modeling depression and investigating the effects of MAO inhibition, such as its impact on cartilage growth in rats [3].

Q2: What are the key documented side effects and toxicological profiles in research models? The known side effects and toxicological data are primarily derived from animal studies. The table below summarizes the key findings:

Side Effect / Toxicological Aspect Observed Effect / Data Model / Context
Inhibition of Cartilage Growth Significant decrease in epiphyseal cartilage growth [3]. Immature female rats (40g, 3-4 weeks old) [3].
Acute Toxicity (LD50) Intravenous LD50 of > 280 mg/kg [4]. Mouse model [4].
Major Metabolic Pathway Rapidly absorbed and metabolized mainly to Hippuric acid, which is excreted in urine [5]. Rat model (in vivo) [5].
Biliary Excretion Approximately 21-24% of radioactive material was excreted in bile [5]. Bile duct-cannulated rats [5].

Q3: What experimental strategies can help mitigate side effects during research? While direct clinical protocols are obsolete, the following strategies can be considered for research design:

  • Dose Management: Adhere to established research doses. A documented protocol involves intraperitoneal injection of 5 mg/kg daily for 5 days in immature rats [3]. Starting at the lowest effective dose and avoiding prolonged administration can help minimize side effects like cartilage growth inhibition.
  • Monitor Metabolic Byproducts: Given that the drug is metabolized to Hippuric acid [5], researchers can monitor urinary Hippuric acid levels as a biomarker for drug metabolism and clearance in experimental models.
  • Consider the Mechanism: As an irreversible MAOI, dietary interactions are a critical concern. In studies involving animals, ensure the use of diets that do not contain high levels of tyramine (e.g., avoid fermented foods) to prevent hypertensive crises, a well-known risk with MAOIs.

Experimental Protocols & Workflows

Detailed Methodology for Cartilage Growth Inhibition Study This protocol is adapted from a vendor's research note [3].

  • Animal Model: Use immature female rats (e.g., 40g, 3-4 weeks of age).
  • Test Article: this compound.
  • Dosing Preparation:
    • Prepare an in vivo formulation. An example is a solution of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O [3].
    • The working solution concentration should be calculated based on the animal's weight and the target dosage.
  • Administration:
    • Route: Intraperitoneal injection.
    • Dosage: 5 mg/kg.
    • Frequency: Once daily.
    • Duration: 5 consecutive days.
  • Analysis: After the dosing period, sacrifice the animals and analyze the tibia or other long bones for histopathological changes in the epiphyseal cartilage.

The following diagram illustrates the experimental workflow and the key metabolic pathway of this compound, which is crucial for understanding its effects and disposition.

G cluster_workflow Experimental Workflow cluster_metabolism Key Metabolic Pathway [5] Start Start: this compound Research Study Prep Dosing Preparation (IP Injection Solution) Start->Prep Admin Administration 5 mg/kg, IP, Daily x 5 days Prep->Admin Observe In Vivo Observation Admin->Observe Pivhyd This compound (Oral/IP) Admin->Pivhyd Metabolic Disposition Analyze Tissue Analysis & Data Collection Observe->Analyze Absorb Absorption from Gut Pivhyd->Absorb Benzyl Potential Intermediate: Benzylhydrazine [5] Absorb->Benzyl Metab Hepatic Metabolism Benzyl->Metab Hippuric Major Metabolite: Hippuric Acid [5] Metab->Hippuric Excrete Excretion in Urine Hippuric->Excrete

Important Research Considerations

  • Drug Discontinuation: Please note that this compound is a discontinued drug [1] [2]. Its profile is provided for historical and research context only.
  • Handling and Safety: The compound is classified as hazardous (Packing Group III) [4]. Always consult its Material Safety Data Sheet (MSDS) and follow standard laboratory safety protocols for handling pharmaceutical powders and solutions.
  • Information Limitations: The available data is primarily from older or vendor-provided studies. Modern, peer-reviewed toxicological evaluations specifically on side-effect mitigation are scarce.

References

Pivalylbenzhydrazine solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Pivalylbenzhydrazine

This table summarizes the key identifiers and properties of this compound, which is also known as Pivhydrazine or Pivazide [1] [2].

Property Details
Generic Name Pivhydrazine [2]
IUPAC Name This compound [1]
CAS Number 306-19-4 [1]
Molecular Formula C₁₂H₁₈N₂O [1] [2]
Molecular Weight 206.28 g/mol [1] [2]
Therapeutic Class Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor; previously used as an antidepressant [1] [2]
Current Status Withdrawn from the market [2]

A Guide to Solubility Enhancement Techniques

For a discontinued drug like this compound, pre-formulation work is essential. The following flowchart outlines a decision-making workflow for selecting an appropriate solubility enhancement strategy, focusing on the drug's properties.

G Start Start: Poorly Soluble Drug IsIonizable Is the drug ionizable? Start->IsIonizable YesIon Yes IsIonizable->YesIon NoIon No IsIonizable->NoIon ChemMod Chemical Modification • Salt Formation • pH Adjustment YesIon->ChemMod IsLipidSol Does the drug have high lipophilicity (Log P)? NoIon->IsLipidSol YesLipid Yes IsLipidSol->YesLipid NoLipid No IsLipidSol->NoLipid LipidSys Lipid-Based Systems • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) • Micelles/Liposomes YesLipid->LipidSys PhysMod Physical Modification • Particle Size Reduction (Nanomilling) • Amorphous Solid Dispersions (ASD) • Co-crystals NoLipid->PhysMod IncComplex Inclusion Complexes • Cyclodextrins PhysMod->IncComplex ChemMod->IncComplex LipidSys->IncComplex Note Note: Techniques can often be combined for synergistic effects.

The techniques in the workflow are broadly categorized as follows [3] [4] [5]:

  • API Physical Modification: These methods alter the physical form of the drug without changing its chemical structure. Nanomilling is a "top-down" approach that reduces particle size to the nanoscale, significantly increasing the surface area for dissolution [4] [5]. Using amorphous solid dispersions (ASD), where the drug is dispersed in a polymer matrix, disrupts the crystal lattice, often leading to higher solubility than the crystalline form [5].
  • Chemical Modification: These are applicable if the drug has ionizable functional groups. Salt formation involves converting the drug into a salt with a counterion to improve its dissolution in aqueous environments [3] [5].
  • Lipid-Based Systems: These are ideal for highly lipophilic compounds. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water nanoemulsions upon mild agitation in the gut, enhancing solubilization and absorption [4].
  • Inclusion Complexes: This technique uses molecules like cyclodextrins, which have a hydrophobic cavity that can encapsulate a drug molecule, acting as a water-soluble carrier [5].
Sample Protocol: Nanomilling

Here is a generalized protocol for nanomilling, one of the most common and scalable techniques [5].

Objective: To produce a stable nanosuspension of a poorly water-soluble API to enhance its dissolution rate.

Materials:

  • API (this compound)
  • Stabilizer(s) (e.g., polymers like HPMC or PVP; surfactants like polysorbates)
  • Milling media (e.g., zirconia or ceramic beads, 0.3-0.6 mm)
  • Purified Water

Equipment: Wet media mill (e.g., planetary ball mill, bead mill)

Procedure:

  • Premixing: Prepare a coarse suspension by dispersing the API (e.g., 5-40% w/w) and the selected stabilizer(s) in purified water using a high-shear mixer.
  • Milling: Transfer the coarse suspension to the milling chamber filled with milling media (typically 50-80% chamber volume). Initiate milling and control the process parameters:
    • Milling Time: Typically 2-8 hours (must be optimized to avoid "overmilling," which can induce instability).
    • Milling Speed: Adjust to maintain efficient particle impact and shear.
    • Temperature: Control jacket temperature to prevent API degradation.
  • Separation: After milling, separate the nanosuspension from the milling beads using a sieve or filter.
  • Characterization & Stability:
    • Analyze the particle size distribution (Target: 200-600 nm).
    • Determine the zeta potential for stability assessment.
    • Monitor physical stability over time for Ostwald ripening (particle growth) and re-crystallization.

Frequently Asked Questions for Researchers

Q1: Why can't I find specific solubility data for this compound? A1: this compound is a withdrawn drug from the 1960s [2]. Consequently, its detailed physicochemical data, including aqueous solubility, are not part of modern public scientific databases. Researchers must experimentally determine this baseline data.

Q2: What is the most scalable technique for oral dosage forms? A2: Nanomilling is a well-established and highly scalable technique. Over a dozen FDA-approved products utilize this method, making it a robust choice for transitioning from lab-scale to commercial manufacturing [5].

Q3: We are working with a neutral molecule. Can we still use salt formation? A3: No. Salt formation requires an ionizable group on the API molecule [3]. For neutral molecules, you should focus on non-chemical methods such as particle size reduction, amorphous solid dispersions, co-crystals, or lipid-based systems [5].

References

Pivalylbenzhydrazine metabolite interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolite Interference in LC-MS

Metabolite interference refers to the phenomenon where a drug and its metabolites suppress or enhance each other's signals during Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis, leading to inaccurate quantification [1]. This occurs due to ionization competition within the ESI source and is problematic because metabolites are structurally similar and can co-elute with the parent drug [1].

Key Mechanisms and Features of Interference:

  • Mechanism: Direct ionization interference in the ESI source between a drug and its metabolites.
  • Prevalence: Signal suppression can be as high as 90% for some drug-metabolite pairs [1].
  • Quantitative Impact: Can cause over- or under-estimation of metabolite concentrations by more than 30%, compromising pharmacokinetic data [1].
  • Key Features:
    • Structurally similar molecules.
    • Incomplete chromatographic separation.
    • Overlooked during method validation with a blank matrix.

Assessment & Resolution Strategies

A systematic approach is needed to diagnose and resolve metabolite interference.

Assessment via Dilution

A stepwise dilution assay can predict potential interference [1].

  • Procedure: Analyze the sample at a series of dilution factors (e.g., 2x, 5x, 10x).
  • Interpretation: A non-linear response in the analyte's peak area with increasing dilution indicates the presence of ionization interference.
Resolution Strategies

The table below summarizes the three primary strategies to resolve interference.

Strategy Description Key Advantage Key Limitation
Chromatographic Separation [1] Optimizing the LC method (e.g., gradient, column) to increase the retention time difference between the drug and metabolite. Directly eliminates the root cause of interference. Can increase analysis time; may not be feasible for all isobaric compounds.
Sample Dilution [1] Diluting the sample before injection to reduce the absolute concentration of interfering substances in the ESI source. Simple and quick to implement. Reduces sensitivity; may not be sufficient for severe interference.
Stable Isotope Internal Standard [1] Using a stable isotope-labeled version of the analyte as an internal standard, which co-elutes and experiences the same matrix effects. Considered the most effective and reliable compensation method. Higher cost of labeled standards; must be added before sample preparation.

Troubleshooting Workflow & Experimental Protocol

The following workflow provides a logical sequence for troubleshooting metabolite interference.

G Start Suspected Metabolite Interference Assess Perform Dilution Assay Start->Assess Decision Is response linear with dilution? Assess->Decision Resolved Interference Resolved Decision->Resolved Yes ApplyDilution Apply Dilution Method Decision->ApplyDilution No TrySeparation Optimize Chromatography Decision->TrySeparation No UseSILIS Use Stable Isotope Internal Standard Decision->UseSILIS No ApplyDilution->Resolved TrySeparation->Resolved UseSILIS->Resolved

Detailed Protocol: Dilution Assessment Method

This protocol helps confirm the presence of ionization interference [1].

Materials:

  • LC-ESI-MS/MS system.
  • Test sample containing the drug and its metabolite(s).
  • Appropriate solvents for dilution (e.g., methanol-water mixture).

Procedure:

  • Sample Preparation: Prepare a pooled study sample at the expected concentration. Create a dilution series (e.g., 2x, 5x, 10x) using a solvent that matches the initial mobile phase composition.
  • LC-MS Analysis: Analyze all diluted samples and the original undiluted sample using your current LC-MS method.
  • Data Analysis:
    • Plot the peak area (or peak area ratio to IS) of the analyte against the dilution factor.
    • Fit a linear regression model to the data.
    • Interpretation: A linear response (R² > 0.99) suggests no significant interference. A non-linear response confirms ionization interference.

Frequently Asked Questions (FAQs)

Q1: Why wasn't this interference detected during initial method validation? Method validation typically uses a blank matrix spiked with the pure parent drug. Since metabolites are absent in these validation samples, the interference between the drug and its metabolites is not triggered and goes undetected [1].

Q2: Can I use a non-isotopic internal standard from a different compound class to correct for this? While this can correct for general matrix effects and instrument variability, it is often ineffective for specific drug-metabolite interference. A stable isotope-labeled analog of the analyte is the best choice because its physicochemical properties are nearly identical, ensuring it co-elutes and experiences the same ionization interference as the unlabeled analyte [1].

Q3: My method is fast and generic. Is it more prone to this issue? Yes. High-throughput methods often use short, generic chromatographic gradients to save time, which can sacrifice the separation between the drug and its metabolites, increasing the risk of co-elution and ionization interference [1].

References

optimizing Pivalylbenzhydrazine biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Pivalylbenzhydrazine (Pivhydrazine) Overview

The table below summarizes the key characteristics of this compound based on available data.

Property Description
Other Names Pivazide, Angorvid, Betamezid, Tersavid (trade name) [1]
CAS Number 306-19-4 [2]
Molecular Formula C₁₂H₁₈N₂O [1] [2]
Molecular Weight 206.28-206.29 g/mol [1] [2]
Mechanism of Action Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor of the hydrazine class [1]
Known Biological Activity Potent MAO inhibitor; decreases epiphyseal cartilage growth in immature rats [2]
Historical Status Formerly used as an antidepressant in the 1960s; now discontinued [1]

Modern Framework for Drug Optimization

A primary reason for clinical failure is an overemphasis on a drug's potency and specificity without equal consideration for its tissue exposure and selectivity [3]. The Structure–Tissue exposure/selectivity–Activity Relationship (STAR) framework classifies drug candidates to better balance clinical dose, efficacy, and toxicity [3].

STAR STAR Optimization Framework Class1 Class I Drug High Specificity/Potency High Tissue Exposure/Selectivity STAR->Class1 Class2 Class II Drug High Specificity/Potency Low Tissue Exposure/Selectivity STAR->Class2 Class3 Class III Drug Adequate Specificity/Potency High Tissue Exposure/Selectivity STAR->Class3 Class4 Class IV Drug Low Specificity/Potency Low Tissue Exposure/Selectivity STAR->Class4 Outcome1 Optimal Profile Low Dose Required High Efficacy/Safety Class1->Outcome1 Outcome2 Suboptimal Profile High Dose Required High Toxicity Risk Class2->Outcome2 Outcome3 Promising but Often Overlooked Low Dose Required Manageable Toxicity Class3->Outcome3 Outcome4 Terminate Early Inadequate Efficacy/Safety Class4->Outcome4

Frequently Asked Questions & Troubleshooting

Q1: Our lead compound shows excellent in vitro potency (low nM IC₅₀) but poor in vivo efficacy. What could be the cause?

  • Potential Issue: The compound likely falls into Class II of the STAR framework. It has high specificity/potency but low tissue exposure/selectivity, requiring a high dose to achieve efficacy which often leads to toxicity [3].
  • Troubleshooting Steps:
    • Investigate Pharmacokinetics: Conduct comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies. Focus on bioavailability, metabolic stability in liver microsomes, and plasma protein binding.
    • Measure Tissue Distribution: Use advanced analytical techniques (e.g., LC-MS/MS) to quantify the actual drug concentration in the target disease tissue versus plasma and vital organs.
    • Optimize Structure: Use Structure-Tissue Exposure Relationship (STR) to guide chemical modifications. Adjust properties like lipophilicity (cLogP), molecular weight, and polar surface area to improve tissue penetration and selectivity without drastically sacrificing potency [3].

Q2: What are the best practices for evaluating the biological activity of our drug candidates during development? A robust strategy employs multiple, mechanism-based assays. The table below compares common modern methods.

Method Type Key Principle Best For Advantages Disadvantages
Reporter Gene Assay (RGA) [4] Measures activation of a specific signaling pathway via easily detectable reporter genes (e.g., luciferase). Potency assessment for drugs targeting intracellular pathways (e.g., cytokines, immune checkpoints). High throughput. High accuracy, precision, and direct link to mechanism of action (MOA). Highly dependent on correct pathway engineering.
Cell Proliferation Assay [5] Measures increase or decrease in cell number using colorimetric changes (e.g., CCK-8). Drugs that inhibit or stimulate growth of specific cell types (e.g., anticancer agents). Simple, widely used, good for primary screening. Does not directly indicate drug MOA; can be influenced by non-specific cytotoxicity.
Chemotaxis Assay [5] Measures directional cell movement through a membrane towards a chemical gradient. Assessing activity of chemokines and some interleukins. Functional readout of cell migration. Requires specific cell types (e.g., immune cells); can be variable.
Surface Plasmon Resonance (SPR) [4] Detects real-time binding interactions between biomolecules without labels. Binding affinity/kinetics (Kon, Koff, KD). Label-free, provides kinetic data. Requires purified protein; does not measure cellular functional activity.

Q3: How can we improve the predictive power of our preclinical models for clinical success?

  • Go Beyond SAR to STAR: As shown in the diagram, integrate tissue exposure/selectivity data early in the optimization process alongside traditional potency and specificity data [3].
  • Utilize Pathway-Based Biomarkers: Move beyond single gene markers. Use models that analyze the activation of entire signaling pathways or specific signal transmission circuits to better understand the drug's functional impact in complex disease systems [6].
  • Employ Advanced Optimization Techniques: For natural product extracts, methods like Artificial Neural Networks integrated with Genetic Algorithms (ANN-GA) have been shown to find more optimal extraction conditions for maximizing biological activity compared to traditional statistical methods like Response Surface Methodology (RSM) [7]. This AI-driven approach can be adapted for optimizing compound synthesis or formulation.

Experimental Protocols for Key Assays

Protocol 1: Building a Reporter Gene Assay (RGA) for Pathway Activity [4]

The following workflow outlines the key steps in developing an RGA, a cornerstone of modern, mechanism-based bioactivity evaluation.

Step1 1. Design & Clone Construct Identify target pathway response element Fuse to reporter gene (e.g., Luciferase) Step2 2. Generate Stable Cell Line Transfer construct into host cells Use CRISPR/Cas9 for site-specific integration Select and clone stable cells Step1->Step2 Step3 3. Validate System Test response to known pathway activators/inhibitors Establish signal-to-noise ratio and Z'-factor Step2->Step3 Step4 4. Run Assay & Readout Treat cells with drug candidate Incubate and add substrate (e.g., luciferin) Measure luminescence/fluorescence Step3->Step4

Key Considerations:

  • Reporter Gene: Luciferase is highly sensitive with a dynamic range, but other options include β-galactosidase or fluorescent proteins [4].
  • Cell Line: Choose a cell line relevant to your drug's disease context with the appropriate cellular machinery.
  • Controls: Always include positive (known activator) and negative (vehicle) controls for data normalization and quality control.

Protocol 2: Cell Proliferation Assay (CCK-8 Method) [5] This protocol is suitable for initial screening of compounds like this compound that may affect cell growth.

  • Seed Cells: Plate target cells (e.g., a cancer cell line) in a 96-well plate at a density that will not reach confluence during the assay.
  • Treat: After cell attachment, add a range of concentrations of the drug candidate. Include a vehicle control and a blank (media only).
  • Incubate: Incubate for the desired time (e.g., 24-72 hours).
  • Add CCK-8 Reagent: Add a precise volume of CCK-8 solution directly to each well. Do not generate air bubbles.
  • Incubate and Measure: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.

References

Pivalylbenzhydrazine purity assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Assessment

While a direct method for pivalylbenzhydrazine is not available, HPLC is a highly sought-after technique in pharmaceutical analysis for drugs, impurities, and degradation products due to its high resolution and efficiency [1]. The following table summarizes general HPLC approaches that can be adapted.

Method Attribute Considerations for this compound
Separation Mode Reversed-Phase (RP) [1]
Detection Photodiode Array (PDA)/UV [1], Mass Spectrometry (MS) [1], Evaporative Light Scattering (ELSD) [2]
Key Method Parameters Mobile phase (e.g., Acetonitrile/Water with modifiers like TFA) [2], column type (C18 for RP), column temperature, and flow rate.
Application Analysis of the drug product, impurities, degradation products, and active metabolites [1].

Experimental Protocol: Adapted HPLC Analysis

This is a sample protocol based on methods for structurally related compounds. You will need to optimize conditions for this compound.

  • Sample Preparation:

    • Prepare a standard solution of the provided this compound (Molecular Formula: C12H18N2O, Average Mass: 206.289 g/mol) [3] [4] in an appropriate solvent, likely methanol or acetonitrile, to a concentration around 2.5 mg/mL [2].
    • Prepare your test sample similarly.
  • Instrumental Conditions (Example):

    • Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 2.7 µm) [2].
    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water, each with 0.1% Trifluoroacetic Acid (TFA) to improve peak shape [2].
    • Flow Rate: 1.0 mL/min [2].
    • Detection: UV/PDA Detector (wavelength will need determination; a broad scan is recommended initially). Alternatively, an ELSD detector can be used for compounds with weak chromophores [2].
    • Column Temperature: 30-40°C.
    • Injection Volume: 1-10 µL.
  • Data Analysis:

    • The purity of the test sample can be estimated by comparing its chromatogram to the standard. A pure sample should show a single major peak at the same retention time as the standard, with minimal peak area from impurities.

Metabolic Pathway & Implications

Understanding the metabolism of this compound is crucial for purity assessment, as it can help identify potential process-related impurities and degradation products. A rat study indicates that the compound undergoes significant hepatic metabolism [5]. The following diagram illustrates the primary metabolic pathway:

G Pivhydrazine Pivhydrazine (C12H18N2O) Benzylhydrazine Benzylhydrazine (Metabolic Intermediate) Pivhydrazine->Benzylhydrazine In vitro hydrolysis Conjugates Acid-labile Conjugates (e.g., N-glucuronides) (Biliary Excretion) Pivhydrazine->Conjugates Hepatic conjugation HippuricAcid Hippuric Acid (Major Urinary Metabolite) Benzylhydrazine->HippuricAcid Further metabolism

This metabolism knowledge suggests that analytical methods should be capable of separating and detecting not only this compound but also benzylhydrazine and hippuric acid to fully assess sample purity and stability.

Frequently Asked Questions & Troubleshooting

Question Answer & Troubleshooting Guide
My HPLC analysis shows multiple peaks. What should I do? This indicates potential impurities or degradation. First, ensure your mobile phase is fresh and the column is properly conditioned. Try adjusting the mobile phase gradient (e.g., a shallower ACN gradient) to improve separation. The multiple peaks could also be metabolites like benzylhydrazine or hippuric acid [5].
I am not detecting the compound well with UV. What are my options? This compound may have a weak chromophore. Consider switching to an Evaporative Light Scattering Detector (ELSD) [2] or a Mass Spectrometer (MS) [1], which are better for compounds with low UV absorbance.
What is the stability of this compound in solution? No specific data is available. As a general practice for method development, prepare fresh solutions and keep them in amber vials to assess light and temperature sensitivity. Degradation over time in solution would be a key purity concern.
Where can I obtain this compound for research? The drug is discontinued for medical use [3] [4]. It is available for research purposes from chemical suppliers like TargetMol (Catalog No. T60246) [6]. Always verify the credibility of the supplier.

References

Pivalylbenzhydrazine cross-reactivity in assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Reactivity

In immunoassays, cross-reactivity is the capacity of an antibody (or other binding agent) to recognize and bind to molecules other than its intended target, often due to shared or structurally similar epitopes [1]. While sometimes beneficial (e.g., for detecting homologous proteins across species), it often leads to false-positive results and reduced assay specificity [1].

The table below outlines common types of cross-reactivity that can occur in multiplexed immunoassays.

Type of Cross-Reactivity Description Impact on Assay
Antigen-Capture Antibody A capture antibody binds the wrong antigen [2]. Unacceptable; different capture antibodies or conditions must be screened [2].
Detection-Capture Antibody A detection antibody binds directly to a capture antibody spot [2]. Often can be minimized via reagent or diluent optimization [2].
Antigen-Detection Antibody A captured antigen is detected by another system's detection antibody [2]. Not necessarily problematic; can sometimes be used advantageously [2].
Capture/Conjugate & Antigen/Conjugate The detection conjugate (e.g., streptavidin-HRP) binds directly to a capture antibody or antigen [2]. Rare but unacceptable; often due to biotin contamination and must be resolved [2].

Troubleshooting Guide: Addressing Cross-Reactivity

Since data on Pivalylbenzhydrazine is unavailable, the following general troubleshooting steps can help you identify and resolve cross-reactivity issues.

FAQ: How can I identify potential cross-reactivity for a compound like this compound?
  • Analyze Structural Similarities: Compare the chemical structure of this compound to other molecules that might be present in your assay system (e.g., metabolites, compounds in the sample matrix, or other drugs). Shared functional groups or similar structural motifs are a primary cause of cross-reactivity [1].
  • Review Existing Literature: Investigate the cross-reactivity profiles of assays for compounds within the same chemical family (e.g., other hydrazine derivatives). This can provide clues about potential interferents.
  • Perform a Cross-Reactivity Experiment: Systematically test your assay against a panel of structurally related compounds and potential interferents. A general methodology is outlined below.
Experimental Protocol: Testing for Cross-Reactivity

This protocol is adapted from standard practices in immunoassay development [2].

  • Objective: To determine if this compound, or other compounds in the assay, cause significant cross-reactivity.
  • Method:
    • Prepare Samples: Run individual antigens (or the compound of interest) and individual detection antibodies in a grid pattern on the assay plate, including negative controls for both [2].
    • Run Assay: Perform the assay under normal conditions, in duplicate, to ensure reproducibility [2].
    • Calculate % Cross-Reactivity: Use the formula below to quantify the interference for each potential cross-reacting pair [2].
  • Calculation: % Cross-Reactivity = (Calculated Concentration from Cross-Reaction / Calculated Concentration from Intended Pair) × 100
  • Interpretation: A low percentage (e.g., <1%) indicates minimal interference, while a high percentage confirms significant cross-reactivity that must be addressed [2].
FAQ: How can I reduce or avoid cross-reactivity?

If you confirm a cross-reactivity issue, consider these strategies to mitigate it:

  • Optimize Assay Conditions: Adjusting factors like pH, temperature, and incubation time can minimize cross-reactivity. Higher incubation temperatures can help reactions reach equilibrium faster, reducing non-specific binding [3].
  • Use Lower Reagent Concentrations: Switching to lower concentrations of antibodies or other reagents can reduce cross-reactivities by as much as five times, leading to more specific results [3].
  • Select Appropriate Antibodies:
    • Use monoclonal antibodies (mAb) as the capture antibody for high specificity to a single epitope [1].
    • Use polyclonal antibodies (pAb) as the detection antibody for higher sensitivity, as they recognize multiple epitopes [1].
  • Employ a Multi-Antibody Approach: Using multiple antibodies that target different epitopes of the same antigen can decrease the risk of false signals from non-specific binding [3].

The following diagram illustrates the logical workflow for troubleshooting a suspected cross-reactivity issue.

Start Suspected Cross-Reactivity A Analyze Compound Structure for Similarities Start->A B Review Literature on Related Compounds A->B C Design Cross-Reactivity Experiment B->C D Run Assay with Panel of Potential Interferents C->D E Calculate % Cross-Reactivity D->E Decision Is % Cross-Reactivity Acceptable? E->Decision F1 Assay Validated No Further Action Decision->F1 Yes F2 Mitigate Issue via: - Assay Condition Optimization - Lower Reagent Concentration - Antibody Re-selection Decision->F2 No

Key Takeaway

The lack of specific data for this compound means you will likely need to empirically determine its cross-reactivity profile using the general principles and experimental approaches outlined above.

References

Pivalylbenzhydrazine versus newer MAO inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pivalylbenzhydrazine Profile

This compound (also known as Pivhydrazine) is a potent, irreversible and non-selective inhibitor of both monoamine oxidase A (MAO-A) and MAO-B enzymes. It was used as an antidepressant in the 1960s but has since been discontinued [1]. The table below summarizes its key characteristics, including notable side effects observed in animal studies.

Characteristic Description of this compound
MAO Inhibition Irreversible, non-selective (inhibits both MAO-A and MAO-B) [1]
Historical Use Antidepressant (now discontinued) [1]
Key Side Effect (in vivo) Decreased epiphyseal cartilage growth in immature rats [2]
Research Use Used in depression research; cited as a monoamine oxidase inhibitor [2] [3]

Modern MAO Inhibitor Development

Current research and drug development have moved towards creating inhibitors that are reversible and selective for a specific MAO enzyme isoform (A or B) to improve safety and reduce side effects [4] [5] [6]. The following table contrasts the older approach with this compound against the goals of modern drug design.

Development Aspect Older Inhibitors (e.g., this compound) Modern Development Goals
Action Mechanism Irreversible [1] Reversible [4] [6]
Selectivity Non-selective [1] Selective (for MAO-A or MAO-B) [4] [5]
Primary Rationale Increase monoamine neurotransmitters Minimize side effects (e.g., "cheese effect"), improve safety profile [4] [5]
Research Tools Classical pharmacology Computer-aided drug design (CADD), molecular docking, molecular dynamics [4]

Examples of Newer MAOI Candidates and Drugs

The following examples illustrate the diversity of modern MAO inhibitors, highlighting their mechanisms and potential applications.

Compound Name Type / Selectivity Key Characteristics & Potential Applications

| Molecule 356 [4] | Reversible & Selective MAO-A inhibitor | • Designed via computational screening of chalcone derivatives. • High affinity for MAO-A with low affinity for MAO-B suggests selectivity. • Stable interaction confirmed by molecular dynamics. | | KDS2010 [6] | Reversible & Selective MAO-B inhibitor | • Potent (IC50 = 7.6 nM) and highly selective (>12,000-fold over MAO-A). • Reversibility prevents compensatory mechanisms in long-term use. • Rescues memory impairment in Alzheimer's disease mouse models. | | Moclobemide [5] | Reversible MAO-A Inhibitor (RIMA) | • Prototypical RIMA; safer profile with minimal dietary tyramine restrictions. • Used clinically for depression. | | MAO-IN-M30 [3] | Irreversible & Selective MAO-A/B inhibitor | • Brain-permeable, irreversible inhibitor of both MAO-A (IC50=37 nM) and MAO-B (IC50=57 nM). • Also acts as an iron chelator and radical scavenger. • Shows neuroprotective effects in Parkinson's disease models. |

Mechanisms and Experimental Insights

A key difference between older and newer MAOIs lies in their mechanism of action, which directly impacts their safety and efficacy profile.

maoi_mechanism MAOI MAO Inhibitor (MAOI) Reversible Reversible MAOI MAOI->Reversible  Binds to MAO enzyme Irreversible Irreversible MAOI MAOI->Irreversible Effect_Reversible Temporarily blocks activity Can be displaced by high substrate concentration Reversible->Effect_Reversible  Competitive inhibition Effect_Irreversible Permanently inactivates enzyme Effect lasts until new enzyme is synthesized Irreversible->Effect_Irreversible  Forms covalent bond Outcome_R Lower risk of dietary interactions (e.g., tyramine can displace inhibitor) Effect_Reversible->Outcome_R   Outcome_IR Higher risk of hypertensive crisis ('cheese effect') with aged foods Effect_Irreversible->Outcome_IR  

Experimental Protocol for In Vivo Efficacy

To evaluate the effects of MAO inhibitors in animal models, studies often follow a structured protocol. The diagram below outlines a general workflow for assessing impact on diabetic cardiomyopathy, based on a study using the MAOI pargyline [7].

experimental_flow Start Induce Disease Model (e.g., Type 1 Diabetes with Streptozotocin) Group Randomize into Groups: • Control (C) • Diabetic (D) • Diabetic + MAOI (D+P) Start->Group Treat Administer Treatment (e.g., MAOI or Vehicle for several weeks) Group->Treat Analyze Analysis & Outcomes Treat->Analyze Heart Heart Analyze->Heart  In Cardiac Tissue Behavior Behavior Analyze->Behavior  In Whole Animal Outcome1 Gene/miRNA expression Oxidative stress markers Fibrosis & inflammation Heart->Outcome1   Outcome2 Functional tests (e.g., memory, cardiac function) Behavior->Outcome2  

For the specific animal study on this compound [2]:

  • Model: Immature female rats (3-4 weeks old, ~40g).
  • Dosage: 5 mg/kg.
  • Route & Duration: Intraperitoneal injection, daily for 5 days.
  • Key Measurement: Inhibition of epiphyseal cartilage growth.

Key Takeaways for Researchers

  • The paradigm has shifted from potency alone to a balance of efficacy and safety. Modern MAO inhibitor development prioritizes reversibility and selectivity to mitigate serious side effects like hypertensive crisis ("cheese effect") associated with older, non-selective irreversible drugs like this compound [4] [5].
  • New therapeutic applications are being explored. Beyond depression and Parkinson's disease, MAO inhibitors are being investigated for their anti-inflammatory potential and role in conditions like diabetic cardiomyopathy and Alzheimer's disease, partly through mechanisms involving reduction of MAO-derived hydrogen peroxide (H₂O₂) [8] [7] [6].
  • Computational methods are central to modern drug design. The discovery of new inhibitors now heavily relies on techniques like molecular docking, dynamics, and density functional theory (DFT) calculations to screen thousands of compounds and predict affinity and selectivity before synthesis [4].

References

Pivalylbenzhydrazine binding affinity versus other hydrazine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Pivalylbenzhydrazine

This compound, also known as pivhydrazine or pivazide, is a pharmaceutical compound that was historically used as an irreversible and non-selective monoamine oxidase inhibitor (MAOI) for the treatment of depression. It is now discontinued [1] [2]. The search results confirm its identity and past use but do not provide quantitative binding data for it against other molecules.

Research on Other Hydrazine Derivatives

While data on this compound itself is limited, contemporary scientific literature shows that hydrazine derivatives are actively investigated for their binding to a wide range of enzymes and receptors. The table below summarizes key molecular targets and the derivatives that bind to them, as identified in the search results.

Molecular Target Relevant Hydrazine Derivatives Reported Affinity/Potency Primary Research Context
Lysyl Oxidase (LOX) [3] Phenylhydrazine, Hydrazides, Alkyl hydrazines, Semicarbazides Kinetic parameters determined; hydrazides suggested as a promising core for selective inhibitors [3]. Cancer metastasis research
GPR30 & ERα/β [4] Pyridin-2-yl hydrazine Re/I chelates (e.g., complexes 2, 3) Strong binding to GPR30; varied affinity/selectivity for ERα/β based on linkage [4]. Estrogen-dependent cancer imaging
NTPDases [5] Oxoindolin hydrazine carbothioamide derivatives (e.g., 8e, 8k) IC₅₀ values in sub-micromolar range (e.g., 0.15 ± 0.009 µM for 8e on NTPDase1) [5]. Insulin secretion regulation
Dipeptidyl Peptidase-IV (DPP-IV) [6] Novel hydrazine derivatives (structures not fully detailed) Identified as selective inhibitors via virtual screening & molecular dynamics [6]. Type 2 diabetes treatment
Monoamine Oxidase (MAO) [7] Various hydrazone derivatives IC₅₀ values reported (e.g., 0.028 µM for a specific hydrazone on MAO-A) [7]. Neurological disorders

Experimental Methodologies in Binding Studies

The research cited employs several standard and specialized experimental protocols to evaluate binding and inhibition.

  • Competitive Binding Assays: These are commonly used to determine binding affinity. For instance, the binding affinity of pyridin-2-yl hydrazine chelates for estrogen receptors (ERα and ERβ) was determined by competitive radiometric assays using [³H]estradiol, with results expressed as Relative Binding Affinity (RBA) compared to 17β-estradiol (set at 100%) [4].
  • Functional Cell-Based Assays: To confirm that binding leads to a biological effect, researchers use functional assays. One study measured the rapid mobilization of intracellular calcium in transfected cells using a calcium-responsive fluorescent dye (indo1-AM) to demonstrate that the hydrazine-derived complexes could activate the target receptors [4].
  • Enzyme Kinetics for Irreversible Inhibition: For characterizing irreversible inhibitors like those targeting Lysyl Oxidase, time-dependent inhibition studies are conducted. The enzyme and inhibitor are pre-incubated for varying times, and the remaining enzyme activity is measured to determine kinetic parameters for irreversible inhibition [3].
  • Virtual Screening and Molecular Dynamics: In silico methods are used for initial discovery and validation. One study used virtual screening to identify novel hydrazine derivatives as DPP-IV inhibitors, followed by molecular dynamics simulations to assess the stability of the ligand-enzyme complexes and predict binding modes [6].

Diagram of a Functional Assay Workflow

The following diagram illustrates the key steps in a functional cell-based assay, a method used to confirm that a compound not only binds to its target but also elicits a biological response [4].

G Start Start Functional Assay Step1 Cell Preparation & Transfection (e.g., COS7 cells expressing target receptor) Start->Step1 Step2 Load Fluorescent Dye (e.g., indo1-AM) Step1->Step2 Step3 Apply Hydrazine Derivative (Varying concentrations) Step2->Step3 Step4 Measure Real-Time Fluorescence (Intracellular calcium mobilization) Step3->Step4 Step5 Data Analysis: Confirm Cell Permeability & Receptor Activation Step4->Step5 End Assay End Step5->End

Key Insights on Hydrazine Derivative Binding

The research highlights several factors that critically influence the binding and functionality of hydrazine derivatives.

  • Linkage and Stereochemistry: The nature of the chemical linker between the hydrazine group and the targeting moiety significantly impacts binding affinity and receptor subtype selectivity. Research on estrogen-targeting complexes showed that a rigid alkyne linkage provided high affinity and selectivity for ERα, while a Z-alkene linkage favored ERβ affinity [4].
  • Targeting Intracellular Receptors: A crucial finding for drug design is that neutral, cell-permeable hydrazine chelates can successfully penetrate the cell membrane to bind and activate intracellular targets, such as the estrogen receptor GPR30 located in the endoplasmic reticulum [4].
  • Irreversible Inhibition: Many hydrazine derivatives act as irreversible inhibitors of quinone-containing amine oxidases (e.g., MAO, LOX). They form a stable covalent adduct with the enzyme's cofactor, as demonstrated by the binding of phenylhydrazine to Lysyl Tyrosylquinone (LTQ) in LOX [3].

References

Pivalylbenzhydrazine metabolic stability compared to alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Pivalylbenzhydrazine: Metabolic & Pharmacological Profile

The table below consolidates the available information on this compound (also known as Pivhydrazine).

Aspect Details
Drug Class Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine family [1].
Historical Use Formerly used as an antidepressant in the 1960s; now discontinued [1].
Key Metabolic Finding In rats, the major urinary metabolite is [14C]hippuric acid [2].
Metabolic Pathway In vitro studies suggest that benzylhydrazine may be an intermediate in its metabolism [2].
Excretion In bile duct-cannulated rats, 21% of the radioactive dose was excreted in bile as acid-labile conjugates (possibly N-glucuronides) [2].
Bioactivity A potent MAO inhibitor; shown to decrease epiphyseal cartilage growth in immature rats at 5 mg/kg [3].

Experimental Protocol Insights

The most detailed experimental data comes from a 1979 rat study [2]. The general workflow of such a metabolic disposition study can be summarized as follows:

G A Administer Radiolabeled Compound (e.g., [14C]Pivhydrazine) B Collect Samples Over Time (Blood, Tissues, Excreta) A->B C Identify Major Metabolites (e.g., via HPLC, Mass Spectrometry) B->C D Quantify Metabolites in Urine, Bile, and Feces C->D E Determine Routes and Extent of Excretion D->E

Methodology Details:

  • Compound Administration: The study used radiolabeled [14C]Pivhydrazine, administered orally to rats [2].
  • Sample Collection and Analysis: Researchers collected urine, bile, and feces. They used bile duct cannulation to study biliary excretion specifically. Metabolites were identified through analytical techniques available at the time, leading to the identification of hippuric acid as a major urinary metabolite and the suggestion of benzylhydrazine as an intermediate [2].

Limitations and Research Gaps

The main challenge in creating the comparison guide you requested is the nature of the available data:

  • Outdated and Sparse Data: The key studies are from 1979 and earlier, with no modern pharmacokinetic data available [1] [2].
  • No Direct Alternatives for Comparison: The search results did not yield comparable metabolic stability data (e.g., half-life, clearance, metabolic pathways) for other MAOIs or modern antidepressants that would allow for a structured, objective comparison.
  • Preclinical Data Only: The available metabolic data is from animal studies (rats), and its predictive value for human metabolism is limited [2].

Suggestions for Further Research

To build a more complete and contemporary comparison, you may need to:

  • Explore Broader Scientific Databases: Conduct a deeper search on specialized platforms like PubMed, Scopus, or Google Scholar using terms such as "MAOI metabolic stability," "pharmacokinetics of hydrazine MAO inhibitors," and "modern MAOI metabolism."
  • Focus on Contemporary MAOIs: Consider comparing well-documented, later-generation MAOIs (e.g., Moclobemide, Selegiline transdermal) for which extensive pharmacokinetic and metabolic data is available in review articles or prescribing information.
  • Investigate In Silico Methods: Given the lack of experimental data, exploring computational (in silico) predictions of metabolic stability for these classic compounds could be a alternative approach.

References

Pivalylbenzhydrazine vs. Reversible MAO Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Pivalylbenzhydrazine (Irreversible) Reversible MAO Inhibitors (e.g., Moclobemide, Research Compounds)
Mechanism of Action Irreversible, covalent binding to the enzyme [1] [2] Reversible, non-covalent binding; displaced by high substrate concentrations [3] [2]
Selectivity Non-selective (inhibits both MAO-A and MAO-B) [1] MAO-A selective (RIMAs), MAO-B selective, or dual; designed for selectivity [4] [5] [6]
Key Safety Concern High risk of tyramine pressor effect ("cheese reaction"), requiring strict dietary restrictions [2] Negligible tyramine potentiation; minimal dietary restrictions, much safer in overdose [3] [2]
Clinical/Research Status Discontinued from clinical use since the 1960s [1] Actively researched and used clinically; considered modern first-line options [2] [5]
Drug Examples This compound (Tersavid) Moclobemide, Befol (Marketed RIMAs); NP4, NP12, PC10, PC11 (Research compounds) [7] [5] [8]

Detailed Comparative Analysis

The fundamental difference lies in the mechanism of action, which dictates the safety and modern applicability of these inhibitors.

Mechanism of Action and Selectivity
  • This compound is an irreversible inhibitor of the hydrazine class. It forms a permanent, covalent bond with the monoamine oxidase enzyme. The body must synthesize new enzyme to restore function, a process that can take weeks [1] [2]. It is also non-selective, meaning it inhibits both MAO-A and MAO-B isoforms equally. This lack of selectivity contributes to its significant side effects [1].
  • Reversible MAO Inhibitors, such as the Reversible Inhibitor of Monoamine Oxidase A (RIMA) moclobemide, bind to the enzyme non-covalently [3]. They can be displaced from the active site if high concentrations of a natural substrate (like tyramine) are present, which is the biochemical basis for their improved safety [2]. Modern drug design heavily focuses on creating inhibitors that are selective for one isoform to minimize off-target effects and tailor treatment for specific diseases (MAO-A for depression, MAO-B for Parkinson's) [4] [5] [6].
Safety and Tyramine Interaction

The "cheese reaction" is the most critical safety differentiator.

  • With irreversible, non-selective inhibitors like this compound, consuming tyramine-rich foods (e.g., aged cheese, cured meats) can cause a dangerous hypertensive crisis. This occurs because MAO-A in the gut and liver is permanently disabled, allowing tyramine to enter circulation and cause a massive release of norepinephrine [2].
  • Reversible inhibitors like moclobemide largely circumvent this problem. When tyramine is ingested, it can compete with and displace the reversible inhibitor from the MAO-A active site, allowing its normal metabolism. This makes the tyramine pressor effect negligible and eliminates the need for strict dietary modifications [3] [2].
Experimental Data on Modern Reversible Inhibitors

Recent research highlights the development of novel, potent, and reversible inhibitors:

  • Piperazine-based MAO-A Inhibitors: A 2023 study identified compounds NP4 and NP12 as highly potent, reversible, and selective MAO-A inhibitors (IC₅₀ = 0.25 and 0.46 µM, respectively). They demonstrated significant antidepressant-like effects in rodent models (Forced Swim Test and Tail Suspension Test) without cytotoxicity [5].
  • Piperazine-based MAO-B Inhibitors: A 2022 screening study discovered compounds like PC10 and PC11 as reversible, competitive, and selective MAO-B inhibitors (IC₅₀ = 0.65 and 0.71 µM, respectively). These compounds showed favorable predicted blood-brain barrier penetration, making them candidates for neurodegenerative diseases [8] [6].

Key Experimental Protocols for Profiling MAO Inhibitors

The following workflows are standard in the field to characterize MAO inhibitors, as reflected in the cited research [8] [5].

Protocol 1: Determining Inhibitor Potency and Reversibility

Start Start Enzyme Assay Prep Pre-incubate MAO enzyme with test inhibitor Start->Prep AddSub Add substrate (e.g., Kynuramine for MAO-A, Benzylamine for MAO-B) Prep->AddSub Measure Measure product formation via fluorescence/spectrometry AddSub->Measure CalcIC50 Calculate IC₅₀ value Measure->CalcIC50 Dialysis Dialysis Step (Dilute & dialyze enzyme-inhibitor mix) Measure->Dialysis ReAssay Re-assay enzyme activity Dialysis->ReAssay Compare Compare activity % recovery = reversible No recovery = irreversible ReAssay->Compare

Protocol 2: Computational Workflow for Inhibitor Design

Start Start In Silico Design Lib Generate compound library (e.g., chalcone/piperazine derivatives) Start->Lib Dock Molecular Docking into MAO-A/B crystal structures Lib->Dock Score Score binding affinity & analyze interactions Dock->Score Filter Filter top candidates based on affinity & selectivity Score->Filter ADMET In silico ADMET prediction (ABS, distribution, metabolism, toxicity) Filter->ADMET MD Molecular Dynamics (MD) Simulations to confirm binding stability ADMET->MD Select Select lead compound for synthesis & testing MD->Select

Key Takeaways for Researchers

  • Safety is Paramount: The shift from irreversible inhibitors like this compound to reversible ones is primarily driven by the need to eliminate the life-threatening "cheese reaction." This is the single most important factor in modern MAOI design [3] [2].
  • Selectivity Enables Precision: Targeting a specific MAO isoform (A or B) allows for a more precise therapeutic effect with fewer off-target side effects, moving away from the blunt approach of older drugs [4] [5].
  • Piperazine is a Privileged Structure: The piperazine ring is a recurring and successful pharmacophore in the design of new reversible MAO inhibitors, contributing to favorable binding, solubility, and drug-like properties [8] [5] [6].

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.141913202 Da

Monoisotopic Mass

206.141913202 Da

Heavy Atom Count

15

Melting Point

68.5 °C

UNII

TK1T520ASG

Related CAS

2971-75-7 (hydrochloride)

Drug Indication

For the treatment of depression.

Other CAS

306-19-4

Wikipedia

Pivhydrazine

Dates

Last modified: 08-15-2023
Herman ZS, Sokola A, Lenartowicz H, Zielinski M, Depta L: The influence of antidepressive drugs on the level of acetylcholine and on the acetylcholinesterase activity in the brain of rats. Pol J Pharmacol Pharm. 1976 May-Jun;28(4):313-21. [PMID:981020]
Bolton GC, Griffiths LA: The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat. Drug Metab Dispos. 1979 Nov-Dec;7(6):388-92. [PMID:43225]
Mikhailova TV, Gilev AP, Khavronina-Gureeva ZP: [Central effects of betamezide]. Farmakol Toksikol. 1969 Nov-Dec;32(6):652-6. [PMID:5381593]

Explore Compound Types